1-(4-Nitro-phenyl)-1H-pyridin-4-one
Description
BenchChem offers high-quality 1-(4-Nitro-phenyl)-1H-pyridin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitro-phenyl)-1H-pyridin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)pyridin-4-one |
InChI |
InChI=1S/C11H8N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-8H |
InChI Key |
GUXAPBDBJCHVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation & Solid-State Analysis of 1-(4-Nitro-phenyl)-1H-pyridin-4-one
The following technical guide details the structural analysis of 1-(4-Nitro-phenyl)-1H-pyridin-4-one , a classic Donor-
Executive Summary
The molecule 1-(4-Nitro-phenyl)-1H-pyridin-4-one represents a quintessential D-
For drug development and materials science professionals, analyzing this crystal structure is not merely about atomic coordinates; it is a study in conformational locking and dipolar alignment . The solid-state behavior of this compound dictates its solubility, bioavailability (in pharma contexts), and non-linear optical (NLO) response (in materials contexts).
This guide provides a self-validating protocol for synthesizing, crystallizing, and resolving the structure of this compound, grounded in rigorous crystallographic principles.
Part 1: Synthesis & Crystallization Protocol
Mechanistic Synthesis
The synthesis relies on the condensation of a 4-pyrone derivative with 4-nitroaniline. Due to the strong electron-withdrawing nature of the nitro group, the aniline nitrogen is weakly nucleophilic, requiring forcing conditions or activated substrates.
-
Reaction: Nucleophilic substitution/condensation.
-
Critical Step: The elimination of water to aromatize the pyridone ring.
Optimized Protocol:
-
Reagents: 4-Pyrone (or Chelidonic acid for decarboxylation route) and 4-Nitroaniline (1:1.1 molar ratio).
-
Solvent: Aqueous Acetic Acid (50%) or Ethanol/Water reflux. Acidic catalysis helps activate the pyrone carbonyl.
-
Conditions: Reflux for 6–12 hours.
-
Purification: Recrystallization from Ethanol/DMF mixtures is preferred to remove unreacted nitroaniline.
Crystal Growth Strategy
High-quality single crystals are required for XRD. The D-
| Method | Solvent System | Target Outcome |
| Slow Evaporation | Ethanol : Acetone (1:1) | Prisms/Blocks (Best for XRD) |
| Vapor Diffusion | DMF (Solvent) / Ether (Anti-solvent) | High purity needles |
| Cooling | Hot Glacial Acetic Acid | Large plates (Risk of twinning) |
Expert Insight: If the crystal grows as thin needles (common for dipole-stacked systems), switch to Vapor Diffusion using a heavier anti-solvent to slow the nucleation rate.
Part 2: Crystallographic Analysis Workflow
Data Collection Logic
When collecting data on this highly polarized molecule, specific parameters must be tuned to account for potential disorder in the nitro group or the pyridone oxygen.
-
Temperature: Collect at 100 K (Cryostream). Room temperature data often suffers from high thermal motion in the terminal nitro group, obscuring bond precision.
-
Resolution: Aim for
or better to resolve the N-O bond lengths clearly, which indicate the degree of charge transfer.
Visualization of the Workflow
The following diagram outlines the logical flow from raw crystal to refined structure, highlighting critical decision points.
Figure 1: Step-by-step crystallographic workflow ensuring data integrity from sample selection to validation.
Part 3: Structural Analysis & Interpretation
Once the structure is solved, the analysis must focus on three core physical features that define the molecule's function.
The Twist Angle (Conformation)
The steric hindrance between the ortho-hydrogens of the pyridone ring and the ortho-hydrogens of the phenyl ring prevents the molecule from being perfectly planar.
-
Measurement: Define the torsion angle
(C-N-C-C) connecting the two rings. -
Expectation: A twist angle of
is typical. -
Significance:
- : Maximizes conjugation (Red-shifted UV-Vis), but energetically penalized.
-
: Breaks conjugation, reducing the D-
-A character and NLO response.
Intermolecular Interactions (Hirshfeld Surface)
In the solid state, 1-(4-Nitro-phenyl)-1H-pyridin-4-one does not exist in isolation. It forms a supramolecular network.
-
Hydrogen Bonding: Look for
weak hydrogen bonds. The carbonyl oxygen of the pyridone is a strong acceptor, and the phenyl protons are acidic enough to act as donors. -
-
Stacking: The electron-deficient nitrobenzene ring will likely stack over the electron-rich pyridone ring of a neighboring molecule (Antiparallel stacking).
Hirshfeld Surface Analysis Protocol:
-
Generate the surface mapped with
. -
Red spots indicate strong contacts (H-bonds).
-
Flat regions on the Shape Index plot indicate
-stacking.
Packing Motifs & Symmetry
The space group determination is critical for NLO applications.
-
Centrosymmetric (e.g.,
): The dipoles align antiparallel (dimers), cancelling out the macroscopic non-linear optical susceptibility ( ). This is the thermodynamic sink for most D- -A molecules. -
Non-Centrosymmetric (e.g.,
): The dipoles align in a polar fashion. This is required for Second Harmonic Generation (SHG).
Note: If the structure solves in
, the material is likely SHG inactive despite the molecule's high hyperpolarizability.
Part 4: Electronic Correlates (DFT & NLO)
To validate the physical relevance of the crystal structure, compare the geometric data with Density Functional Theory (DFT) calculations.
Frontier Molecular Orbitals (FMO)
The charge transfer (CT) nature can be visualized by the HOMO-LUMO distribution.
Figure 2: Electronic transition logic. The HOMO-LUMO separation is dictated by the twist angle observed in the crystal structure.
-
Protocol: Optimize the geometry at B3LYP/6-311++G(d,p) level.
-
Comparison: If the calculated twist angle differs significantly from the XRD angle, it indicates that crystal packing forces (packing effects) are dominating the molecular conformation.
References
-
Synthesis of 4-Pyridones
-
Zantioti-Chatzouda, E.-M., et al. (2022).[1] "Synthesis of N-methyl-4-pyridones via Au-catalyzed cyclization." Journal of Organic Chemistry.
-
Source:
-
-
Crystal Engineering of Nitro-Pyridines
- Smith, G., et al. (2011). "Crystal structure of 4-(4-nitrobenzyl)pyridine." Acta Crystallographica Section E.
-
Source:
-
NLO Properties of D-pi-A Systems
- Sutter, G., et al. (1991). "Nonlinear-optical properties of N-(4-nitro-2-pyridinyl)-phenylalaninol." Journal of the Optical Society of America B.
-
Source:
-
Hirshfeld Surface Analysis Methodology
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm.
- (Standard Crystallographic Reference)
-
-
Related Piperazine/Nitro Structures
- Mahesha, et al. (2022). "Crystal structures of salts of 1-(4-nitrophenyl)piperazine.
-
Source:
Sources
1-(4-Nitro-phenyl)-1H-pyridin-4-one tautomerism studies
An In-depth Technical Guide to the Tautomerism of 1-(4-Nitro-phenyl)-1H-pyridin-4-one
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of physical organic chemistry with profound implications in drug design, materials science, and biochemistry. The equilibrium position can be subtly influenced by molecular structure and the surrounding environment, dictating a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive framework for the rigorous investigation of tautomerism in 1-(4-Nitro-phenyl)-1H-pyridin-4-one, a substituted pyridone where the interplay between the heterocyclic core and an electron-withdrawing substituent presents a compelling case study. We will delineate an integrated approach that synergizes computational modeling with empirical spectroscopic analysis, providing researchers with a robust, self-validating workflow to elucidate the tautomeric landscape of this and related molecular systems.
Introduction: The Pyridone-Hydroxypyridine Tautomeric System
Pyridin-4-ones exist in a tautomeric equilibrium with their 4-hydroxypyridine isomers.[1][2] This is a specific form of keto-enol tautomerism where the pyridone form represents the "keto" tautomer and the aromatic 4-hydroxypyridine represents the "enol" tautomer. The position of this equilibrium is highly sensitive to the phase (gas, solution, or solid-state) and the polarity of the solvent.[3] In the gas phase, the aromatic 4-hydroxypyridine form is often dominant, while polar solvents and the crystalline state typically favor the more polar pyridone tautomer due to stronger intermolecular interactions.[3]
The subject of this guide, 1-(4-Nitro-phenyl)-1H-pyridin-4-one, introduces an N-substituent that is expected to significantly influence this equilibrium. The potent electron-withdrawing nature of the 4-nitrophenyl group can modulate the electronic structure of the pyridone ring, thereby altering the relative stabilities of the tautomers. This investigation aims to quantify the equilibrium between the pyridone (keto) form and its hydroxypyridinium (enol-zwitterionic) tautomer.
Caption: Tautomeric equilibrium of 1-(4-Nitrophenyl)-1H-pyridin-4-one.
Theoretical Framework & Computational Modeling
Before embarking on empirical studies, a computational investigation provides invaluable predictive insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) has proven to be a reliable method for assessing tautomeric energies.[4]
Causality in Method Selection:
-
Functional and Basis Set: We select the BHandHLYP functional with the 6-311+G(d,p) basis set, as it has been shown to provide accurate Gibbs free energy calculations for 4-pyridone systems. The inclusion of diffuse functions (+) and polarization functions (d,p) is critical for accurately describing the electron distribution in these polar, conjugated systems.
-
Solvent Modeling: The tautomeric equilibrium is highly solvent-dependent.[3] We employ the Polarizable Continuum Model (PCM) to simulate the bulk solvent effect, allowing for the calculation of tautomer stability in various media (e.g., gas phase, non-polar cyclohexane, polar DMSO). This is crucial for correlating theoretical predictions with experimental results from UV-Vis and NMR spectroscopy.
Protocol 2.1: DFT Calculation of Tautomer Stability
-
Structure Optimization:
-
Construct 3D models of both the pyridone and hydroxypyridine tautomers.
-
Perform full geometry optimization for each tautomer in the gas phase using the BHandHLYP/6-311+G(d,p) level of theory.
-
Verify that the optimized structures correspond to true energy minima by performing a frequency calculation and ensuring no imaginary frequencies are present.
-
-
Solvation Energy Calculation:
-
Using the gas-phase optimized geometries, perform single-point energy calculations using the same level of theory but incorporating the PCM for each desired solvent (e.g., chloroform, DMSO).
-
-
Thermodynamic Analysis:
-
Calculate the Gibbs free energy (G) for each tautomer in each medium. The difference in Gibbs free energy (ΔG) between the two tautomers (ΔG = G_enol - G_keto) allows for the prediction of the equilibrium constant (K_T) via the equation: ΔG = -RT ln(K_T).
-
A negative ΔG indicates the hydroxypyridine (enol) form is more stable, while a positive ΔG indicates the pyridone (keto) form is favored.
-
Experimental Investigation: Spectroscopic Methodologies
Experimental validation is essential. The following sections detail the synthesis of the target compound and its characterization using NMR and UV-Vis spectroscopy, two powerful techniques for probing tautomeric equilibria.
Synthesis of 1-(4-Nitro-phenyl)-1H-pyridin-4-one
While several methods exist for pyridone synthesis, a common approach involves the reaction of a 4-pyrone with an amine.[1] A plausible route for this specific compound could be adapted from literature methods for related N-aryl pyridones.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for studying tautomerism in solution, as the chemical shifts of nuclei are exquisitely sensitive to their local electronic environment.[6][7] By observing a single set of averaged signals or two distinct sets of signals, one can determine if the tautomeric exchange is fast or slow on the NMR timescale, and in the latter case, quantify the ratio of the two forms.
Causality in NMR Experiment Design:
-
Solvent Selection: A range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) should be used. This allows for direct observation of how the equilibrium shifts in response to the solvent environment, providing a powerful correlation with computational models.[8]
-
Nuclei Selection: ¹H NMR is excellent for observing the distinct proton environments, particularly the vinyl protons of the pyridone ring. ¹³C NMR provides critical information on the carbon skeleton, with the C4 carbon chemical shift being a key indicator: a downfield shift ( >180 ppm) is characteristic of a carbonyl (keto) carbon, whereas a shift in the aromatic region (~160 ppm) would indicate the C-OH (enol) form.[9]
Protocol 3.1: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of 1-(4-Nitro-phenyl)-1H-pyridin-4-one at a concentration of ~10 mg/mL in each deuterated solvent (CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample at ambient temperature (e.g., 298 K).
-
Expected Observations:
-
Pyridone Form: Look for two distinct signals for the vinyl protons (H2/H6 and H3/H5).
-
Hydroxypyridine Form: Expect a different set of signals for the aromatic protons and a broad signal for the hydroxyl proton.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
-
Expected Observations:
-
Pyridone Form: A key signal for the C4 carbonyl carbon is expected at δ > 180 ppm.
-
Hydroxypyridine Form: The C4 carbon signal would shift upfield to the aromatic region (δ ~ 155-165 ppm).
-
-
-
Data Analysis:
-
If two distinct sets of peaks are observed (slow exchange), calculate the molar ratio of the tautomers by integrating corresponding ¹H NMR signals.
-
If a single set of averaged peaks is observed (fast exchange), the chemical shifts will be a weighted average of the two forms, making quantification more challenging without reference compounds.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a highly effective method for studying tautomeric systems because the two forms often possess distinct chromophores and thus different absorption spectra.[10][11] The pyridone form has a cross-conjugated system, while the hydroxypyridine form is fully aromatic. This difference in electronic structure leads to different absorption maxima (λ_max).
Causality in UV-Vis Experiment Design:
-
Solvent Selection: As with NMR, using solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol) is key. Solvent-solute interactions, particularly hydrogen bonding, can stabilize one tautomer over the other, leading to measurable shifts in the absorption spectra and providing insight into the equilibrium.[11]
-
Isosbestic Point: When the equilibrium is shifted (e.g., by changing solvent polarity or pH), the presence of a clear isosbestic point—a wavelength at which the absorbance of the mixture remains constant—is strong evidence for a two-component equilibrium between the tautomers.[12]
Protocol 3.2: UV-Vis Spectroscopic Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., acetonitrile).
-
Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water) by diluting the stock solution.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.
-
Data Analysis:
-
Identify the λ_max for the principal absorption bands in each solvent.
-
Compare the spectra. A significant shift in λ_max or a change in the relative intensities of absorption bands with solvent polarity indicates a shift in the tautomeric equilibrium.
-
Overlay the spectra to identify any isosbestic points.
-
Integrated Data Analysis & Workflow
The true power of this investigation lies in the synergy between theoretical and experimental data. The computational results provide a theoretical prediction of the equilibrium position, while NMR and UV-Vis provide direct experimental evidence.
Caption: Integrated workflow for tautomerism analysis.
Data Summary
The combined results can be summarized for a clear, comparative analysis.
| Method | Parameter | Solvent: Cyclohexane | Solvent: Chloroform | Solvent: DMSO | Interpretation |
| DFT (PCM) | ΔG (kcal/mol) | Predicted Value | Predicted Value | Predicted Value | Relative stability of tautomers. |
| ¹H NMR | Key Chemical Shifts (δ) | Observed Shifts | Observed Shifts | Observed Shifts | Identifies present tautomer(s). |
| ¹³C NMR | C4 Chemical Shift (δ) | ~160 or >180 ppm | ~160 or >180 ppm | ~160 or >180 ppm | Confirms keto vs. enol form. |
| UV-Vis | λ_max (nm) | Observed λ_max | Observed λ_max | Observed λ_max | Tracks electronic system changes. |
Conclusion
By systematically applying this integrated workflow of computational modeling and multi-technique spectroscopic analysis, researchers can achieve a comprehensive and robust understanding of the tautomeric equilibrium of 1-(4-Nitro-phenyl)-1H-pyridin-4-one. The causality-driven experimental design ensures that the data generated is not merely observational but provides deep insight into the structural and environmental factors governing the equilibrium. This guide serves as a template for investigating tautomerism in complex heterocyclic systems, a critical endeavor for advancing rational molecular design in medicinal chemistry and materials science.
References
-
Lesiuk, M., & Jezierska, A. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 21(48), 9998-10008. [Link]
-
Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5347–5351. [Link]
-
Lesiuk, M., & Jezierska, A. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01588B. [Link]
-
Kolehmainen, E., & Marek, R. (2012). 15N NMR Studies of tautomerism. Magnetic Resonance in Chemistry, 50(S1). [Link]
-
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
Malinka, W., et al. (2005). Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][4]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section B: Structural Science, 61(1), 86-93. [Link]
-
Minkin, V. I., et al. (2011). Tautomeric Schiff bases: Iono-, solvato-, thermo- and photochromism. Journal of Molecular Structure, 1000(1-3), 171-190. [Link]
-
Wikipedia contributors. (n.d.). 4-Pyridone. Wikipedia. [Link]
-
Sam, D. J., & Bieman, K. (1974). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Journal of Heterocyclic Chemistry, 11(4), 551-554. [Link]
-
Gonzalez, L., et al. (2020). Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. ChemRxiv. [Link]
-
Al-Kahtani, A. A. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(48), 12896–12904. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. PubChem. [Link]
-
A. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. [Link]
-
Pierens, Z., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2683–2691. [Link]
-
Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]
-
Tsuchida, N., & Yoshikawa, M. (2005). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 109(20), 4747–4753. [Link]
-
Capon, B., & Rycroft, F. J. (1991). Keto–enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (12), 1931-1937. [Link]
-
Zhang, Y., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters, 22(19), 7484–7488. [Link]
-
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
-
Gurdeep, R. (n.d.). Chapter 1 UV‐Visible Spectroscopy. ResearchGate. [Link]
-
Geraskina, M. R., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5368–5375. [Link]
-
Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num. [Link]
-
Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - pyridin-2-one. ResearchGate. [Link]
Sources
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bspublications.net [bspublications.net]
Biological Activity of Nitrophenyl-Substituted Pyridinones: A Technical Guide
The following technical guide details the biological activity, synthesis, and therapeutic potential of nitrophenyl-substituted pyridinones. It is structured for an expert audience, focusing on mechanistic insights and actionable experimental protocols.[1]
Executive Summary
The pyridinone scaffold (specifically 2-pyridone and its tautomer 2-hydroxypyridine) represents a privileged structure in medicinal chemistry due to its dual hydrogen-bond donor/acceptor properties and planar topology.[2] When substituted with a nitrophenyl moiety, this scaffold gains unique electronic and pharmacological characteristics. The strong electron-withdrawing nature of the nitro group (
This guide analyzes three primary domains of activity:
-
Neuroprotection: Inhibition of
-synuclein aggregation (Parkinson’s Disease). -
Anticoagulation: Synthetic utility as precursors for Factor Xa inhibitors (e.g., Apixaban).
-
Antimicrobial & Cytotoxic Activity: Mechanisms of G2/M cell cycle arrest and bacterial DNA gyrase inhibition.
Neuroprotective Activity: The SynuClean-D Class
The most prominent direct application of nitrophenyl-substituted pyridinones is in the treatment of neurodegenerative diseases.
Mechanism of Action
Compound of Interest: SynuClean-D (SC-D) Structure: 5-nitro-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile.[3]
SC-D acts as a potent inhibitor of
-
Binding Kinetics: SC-D binds to the hydrophobic non-amyloid component (NAC) region of
-syn. -
Fibril Disruption: It prevents the conformational transition from random coil to
-sheet, arresting fibril elongation. -
In Vivo Efficacy: Reduces dopaminergic neuron degeneration in C. elegans models of PD.
Structure-Activity Relationship (SAR)
The 6-(3-nitrophenyl) group is critical.
-
Nitro Position: The meta-nitro substitution on the phenyl ring provides the optimal steric fit within the
-syn binding pocket. Para-substitution leads to a loss of inhibitory potency due to steric clash. -
Electronic Push-Pull: The C5-nitro and C4-trifluoromethyl groups create an electron-deficient pyridinone core, enhancing
- stacking interactions with aromatic residues (Tyr, Phe) in the amyloid fibril.
Synthetic Utility: Factor Xa Inhibitors
While the nitro group itself is often a pharmacophore, in anticoagulant development, 1-(4-nitrophenyl)pyridin-2-ones are crucial "masked" intermediates.
The Apixaban Pathway
Apixaban (Eliquis), a blockbuster Factor Xa inhibitor, relies on the synthesis of a 1-(4-aminophenyl) piperidinone/pyridinone core. The 1-(4-nitrophenyl) derivative is the stable precursor used to construct the scaffold before late-stage reduction.
-
Role: The 4-nitrophenyl group directs the regioselectivity of the initial cyclization.
-
Reduction: The
group is reduced (Fe/NH Cl or H /Pd-C) to an aniline ( ), which is then coupled to the acyl chloride pharmacophore.
Antimicrobial and Cytotoxic Profiles
Antimicrobial Activity
N-substituted pyridinones bearing nitrophenyl groups exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Target: DNA Gyrase (ATPase domain). The planar pyridinone ring intercalates into the DNA-enzyme complex, while the nitrophenyl arm occupies the ATP-binding pocket.
-
Efficacy: MIC values for optimized 1-(3-nitrophenyl) derivatives often range between 4–16
g/mL.
Cytotoxicity (Anticancer)
Certain 6-aryl-substituted pyridinones induce cytotoxicity in human tumor cell lines (e.g., A549 lung carcinoma).
-
Mechanism: G2/M Phase Arrest. The compounds function as tubulin polymerization inhibitors. The bulky nitrophenyl group at C6 mimics the pharmacophore of colchicine, disrupting microtubule dynamics.
Experimental Protocols
Protocol A: Synthesis of SynuClean-D Analogues (One-Pot Multicomponent)
Target: 6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile.[3]
Reagents:
-
3-Nitrobenzaldehyde (1.0 eq)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Ammonium Acetate (1.5 eq)
-
Solvent: Ethanol (Abs.)[4]
Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (10 mmol) and cyanoacetamide (10 mmol) in 20 mL ethanol.
-
Catalysis: Add ammonium acetate (15 mmol) and stir at room temperature for 10 minutes.
-
Cyclization: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol). Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Cool the reaction mixture to 0°C. The product precipitates as a yellow solid.
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF (9:1) to yield the target pyridinone.[5]
-
Yield Expectation: 65–75%.
Protocol B: Cell Viability Assay (MTT Protocol)
Objective: Determine IC50 of nitrophenyl-pyridinones against SH-SY5Y neuroblastoma cells.
-
Seeding: Seed SH-SY5Y cells in 96-well plates at
cells/well in DMEM. Incubate for 24h at 37°C/5% CO . -
Treatment: Dissolve pyridinone compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100
M) in culture medium. Ensure final DMSO < 0.1%. -
Incubation: Treat cells for 48 hours.
-
Development: Add 10
L MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Aspirate medium and add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualizations & Data
Synthesis Pathway (Graphviz)
Caption: One-pot multicomponent synthesis of 6-aryl-substituted pyridinones via modified Hantzsch/Guareschi-Thorpe condensation.
Structure-Activity Relationship (SAR) Logic
Caption: SAR decision tree highlighting the divergent biological activities based on substitution patterns.
Comparative Biological Data[2]
| Compound Class | Substitution Pattern | Primary Activity | Key Metric | Ref |
| SynuClean-D | 6-(3-nitrophenyl)-5-nitro | Anti-Parkinson's | IC50 Aggregation: ~5 | [1] |
| Apixaban Int. | 1-(4-nitrophenyl) | Anticoagulant (Precursor) | Synthetic Yield: >90% | [2] |
| Pyridazinone | 6-(3-nitrophenyl) | Analgesic / Anti-inflammatory | > Aspirin (Edema inhibition) | [3] |
| C6-Pyridone | 6-(3,4,5-trimethoxyphenyl) | Cytotoxic (Anticancer) | IC50 (A549): 34.9 | [4] |
References
-
Pujols, J., et al. "Small molecule inhibits
-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons." Science Advances, 2018. Link -
Pinto, D.J.P., et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 2007. Link
-
Singh, A., et al. "Analgesic and anti-inflammatory activities of several 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives." Brazilian Journal of Pharmaceutical Sciences, 2013. Link
-
El-Gohary, N.M., et al. "Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives." European Journal of Medicinal Chemistry, 2013. Link
-
Himmel, D.M., et al. "Crystal structures for HIV-1 reverse transcriptase in complexes with three pyridinone derivatives." Journal of Medicinal Chemistry, 2005. Link
Sources
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 [chemicalbook.com]
1-(4-Nitro-phenyl)-1H-pyridin-4-one: Technical Synthesis & Application Guide
This is an in-depth technical guide on 1-(4-Nitro-phenyl)-1H-pyridin-4-one , designed for researchers and drug development professionals.
Executive Summary
1-(4-Nitro-phenyl)-1H-pyridin-4-one is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of N-aryl pyridinone-based pharmaceuticals. While often overshadowed by its 2-pyridone isomers (common in anticoagulants like Apixaban), the 4-pyridone core offers unique electronic properties for hydrogen bond acceptor/donor modulation in kinase inhibitors and anti-infectives.
This guide details the overcoming of synthetic challenges associated with the electron-deficient 4-nitroaniline moiety, provides mechanistic insights into C-N bond formation, and outlines the compound's role as a precursor for high-value amino-aryl scaffolds.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1-(4-Nitrophenyl)pyridin-4(1H)-one |
| Molecular Formula | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 g/mol |
| Core Scaffold | N-Aryl-4-pyridone |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water, ethanol |
| Key Reactivity | Nitro-reduction (to aniline), C-2/C-6 lithiation, Carbonyl condensation |
Synthesis Strategies
Synthesizing N-(4-nitrophenyl) pyridones is non-trivial due to the significantly reduced nucleophilicity of 4-nitroaniline (
Method A: Acid-Catalyzed Condensation (The Pyranone Route)
This classical approach utilizes 4H-pyran-4-one (or chelidonic acid derivatives) and relies on forcing conditions to overcome the weak nucleophilicity of the amine.
-
Reagents: 4H-pyran-4-one, 4-nitroaniline, p-Toluenesulfonic acid (pTsOH).
-
Conditions: Reflux in aqueous ethanol or neat melt at 140–160°C.
-
Mechanism: 1,4-Michael addition followed by ring opening and re-closure with elimination of water.
-
Critical Insight: The use of Brønsted acids (pTsOH) or Lewis acids activates the pyrone oxygen, lowering the activation energy for the initial amine attack.
Method B: Copper-Catalyzed C-N Coupling (The Modern Route)
For higher yields and milder conditions, a metal-catalyzed cross-coupling between 4-pyridone and an aryl halide is preferred. This avoids the "weak nucleophile" bottleneck by utilizing an oxidative addition mechanism.
-
Reagents: 4(1H)-Pyridone, 1-iodo-4-nitrobenzene, CuI (10-20 mol%), Ligand (e.g., 1,10-phenanthroline or DMEDA), Base (K₂CO₃ or Cs₂CO₃).
-
Conditions: DMSO or DMF, 110°C, inert atmosphere (Ar/N₂).
-
Yield Expectation: 60–85% (substrate dependent).
Visualization: Synthesis Pathways
The following diagram contrasts the direct condensation pathway with the metal-catalyzed coupling route.
Caption: Comparison of condensation (Method A) vs. copper-catalyzed coupling (Method B) pathways.
Experimental Protocol (Recommended)
Protocol: Copper-Catalyzed N-Arylation (Method B)
This protocol is selected for its reproducibility and higher tolerance for the electron-withdrawing nitro group.
Materials:
-
4(1H)-Pyridone (1.0 equiv)
-
1-Iodo-4-nitrobenzene (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Dry DMSO (Concentration ~0.5 M)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube, combine CuI and 1,10-phenanthroline in dry DMSO. Stir at room temperature for 15 minutes until a homogenous complex forms (often colored).
-
Reagent Addition: Add 4(1H)-pyridone, 1-iodo-4-nitrobenzene, and Cs₂CO₃ to the reaction vessel.
-
Degassing: Purge the vessel with Argon or Nitrogen for 10 minutes to remove oxygen (critical to prevent catalyst oxidation).
-
Heating: Seal the tube and heat to 110°C in an oil bath. Stir vigorously for 12–24 hours. Monitor by TLC (Mobile phase: 5-10% MeOH in DCM).
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (3x) and brine (1x) to remove DMSO. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂), eluting with a gradient of DCM/MeOH (100:0 to 95:5).
Self-Validation Check:
-
Success Indicator: Appearance of a new spot on TLC with lower Rf than the iodide but higher than the pyridone.
-
NMR Verification: Look for the characteristic AA'BB' pattern of the p-nitrophenyl group (~8.3 ppm and ~7.6 ppm) and the downfield shift of the pyridone ring protons.
Mechanistic Insights
Understanding the mechanism allows for troubleshooting. The Ullmann-type coupling proceeds via a catalytic cycle involving Cu(I) and Cu(III) species.
-
N-Coordination: The pyridone nitrogen (deprotonated by base) coordinates to the Cu(I)-ligand complex.
-
Oxidative Addition: The aryl iodide undergoes oxidative addition to the copper center, forming a transient Cu(III) species. Note: Electron-withdrawing groups (like -NO₂) on the aryl halide actually facilitate this step by making the C-I bond more susceptible to oxidative addition.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I) catalyst.
Caption: Catalytic cycle for the Cu-mediated N-arylation of 4-pyridone.
Applications in Drug Development
While 1-(4-nitrophenyl)-1H-pyridin-4-one is a valuable intermediate, its primary utility lies in its reduction to the corresponding aniline (1-(4-aminophenyl)-1H-pyridin-4-one). This amine serves as a "warhead" or linker in various medicinal campaigns.
Precursor to Factor Xa Inhibitors
Although Apixaban utilizes a 2-pyridone core, the 4-pyridone isomer is investigated in SAR (Structure-Activity Relationship) studies to optimize binding affinity in the S4 pocket of Factor Xa. The p-aminophenyl moiety acts as a rigid linker to connect the pharmacophore to distal binding sites.
Kinase Inhibition (Linker Chemistry)
The 4-pyridone oxygen can participate in hydrogen bonding with the hinge region of kinases. The N-aryl group orients the molecule within the ATP-binding pocket.
Reduction Protocol (Nitro to Amine):
-
Method: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction.
-
Result: Conversion of the electron-withdrawing nitro group to an electron-donating amino group, drastically changing the electronic properties of the pyridone ring.
References
-
Synthesis of 4-pyridones via Pyranone Condens
-
Chan-Lam and Ullmann Coupling Mechanisms
-
Medicinal Chemistry of Pyridinones
- Source: Li, W., et al. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 2022.
- Relevance: Contextualizes the scaffold in drug discovery (anticoagulants, antivirals).
-
Link:[Link]
-
Reaction of 4-Pyrone with Weak Nucleophiles
Sources
Technical Deep Dive: The Genesis and Utility of 1-(4-Nitrophenyl)-1H-pyridin-4-one
The following technical guide details the discovery, synthesis, and utility of 1-(4-Nitro-phenyl)-1H-pyridin-4-one , a critical scaffold in medicinal chemistry, particularly in the development of anticoagulant therapeutics like Apixaban.
Executive Summary
1-(4-Nitro-phenyl)-1H-pyridin-4-one (C₁₁H₈N₂O₃) represents a quintessential "push-pull" heterocyclic system. It features an electron-deficient p-nitrophenyl moiety coupled to the electron-rich nitrogen of a 4-pyridone ring. While simple in structure, this scaffold has gained immense industrial significance as a key intermediate in the synthesis of Factor Xa inhibitors, most notably Apixaban (Eliquis) .
This guide explores the evolution of its synthesis—from classical pyrone condensation to modern nucleophilic aromatic substitution (
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1-(4-Nitrophenyl)pyridin-4(1H)-one |
| Molecular Formula | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 g/mol |
| Core Scaffold | |
| Key Derivative CAS | 503615-03-0 (3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one; Apixaban intermediate) |
| Appearance | Yellow to tan crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Pyridone NH) | ~11.0 (unsubstituted parent); |
Historical Genesis & Synthetic Evolution
The history of 1-(4-nitrophenyl)-4-pyridone is rooted in the broader study of pyridone tautomerism and
Early Pyridone Chemistry (1873–1950s)
The 4-pyridone ring system was first synthesized by Ost in 1873 via the thermal decarboxylation of comenic acid. Early attempts to introduce aryl groups at the nitrogen position relied on the Ullmann condensation , which required harsh conditions (copper bronze, >200°C) and often resulted in low yields due to the dual reactivity of the pyridone oxygen and nitrogen (ambident nucleophile).
The Pyrylium/Pyrone Route (1960s)
A breakthrough occurred with the recognition that 4-pyrones could serve as electrophilic precursors. Letsinger (1961) and others demonstrated that 4-pyrone reacts with primary amines to yield
Modern Industrial Route: (1990s–Present)
With the rise of high-throughput medicinal chemistry, the Nucleophilic Aromatic Substitution (
Detailed Synthesis Protocols
Method A: Nucleophilic Aromatic Substitution ( )
Preferred for high yield and regioselectivity.
Reaction Overview:
Protocol:
-
Reagents: Charge a reaction vessel with 4-pyridone (1.0 equiv), 1-fluoro-4-nitrobenzene (1.1 equiv), and anhydrous Potassium Carbonate (
, 2.0 equiv). -
Solvent: Add Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5–10 volumes).
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC or HPLC for the consumption of 4-pyridone.
-
Mechanistic Note: The reaction proceeds via a Meisenheimer complex .[1] The pyridone nitrogen attacks the carbon ipso to the fluorine. The nitro group stabilizes the anionic intermediate.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a yellow solid.[2]
-
Purification: Filter the solid. Wash with water to remove inorganic salts (
). Recrystallize from Ethanol/DMF if necessary.
Method B: The Pyrylium/Pyrone Condensation
Preferred when starting from non-nitrogenous precursors.
Protocol:
-
Reagents: Mix 4-pyrone (1.0 equiv) and 4-nitroaniline (1.2 equiv) in aqueous ethanol or acetic acid.
-
Reaction: Reflux for 12–24 hours. The reaction involves the nucleophilic attack of the aniline nitrogen on the C-2 position of the pyrone, ring opening, and subsequent ring closure with elimination of water.
-
Yield: Generally lower (40–60%) compared to
due to the low nucleophilicity of the electron-deficient 4-nitroaniline.
Mechanistic Visualization
The following diagrams illustrate the two primary synthetic pathways and the
Caption: Dual synthetic pathways for the formation of the N-aryl pyridone scaffold.
Caption: Step-wise mechanism of the SNAr reaction facilitated by the p-nitro group.
Applications in Drug Discovery[6]
The Factor Xa Inhibitor Connection (Apixaban)
The most prominent application of the 1-(4-nitrophenyl)-pyridinone motif is in the synthesis of Apixaban (Eliquis) .
-
Role: The scaffold serves as the "P4" moiety in the pharmacophore.
-
Chemistry: In the industrial synthesis of Apixaban, a 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one intermediate is often generated. The nitro group is subsequently reduced to an aniline, which then participates in a coupling reaction to form the final drug molecule.
-
Significance: The pyridone ring provides a rigid spacer that orients the molecule within the Factor Xa active site, while the aryl group engages in
-stacking interactions.
Antimalarial Research
Research by GSK and others has highlighted 4(1H)-pyridones as potent antimalarials.[3] The 1-(4-nitrophenyl) derivatives serve as lead compounds where the nitro group can be modified to improve solubility or metabolic stability (e.g., reduction to amine, then acylation).
Electronic Probe
In physical organic chemistry, this molecule is used to study Push-Pull electronic systems. The interaction between the electron-donating pyridone nitrogen and the electron-withdrawing nitro group creates a strong dipole, making it a useful model for studying non-linear optical (NLO) properties.
References
-
Ost, H. (1873).[4] "Ueber die Comensäure." Journal für Praktische Chemie, 8(1), 129-148. Link
-
Letsinger, R. L., & Jamison, J. D. (1961). "Heterocyclic derivatives of 4-pyrone." Journal of the American Chemical Society, 83(1), 193-198. Link
-
Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 50(22), 5339–5356. Link
-
Yeates, C. L., et al. (2008). "Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials." Journal of Medicinal Chemistry, 51(9), 2845-2852. Link
-
Li, Z., et al. (2025). "Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery." Expert Opinion on Drug Discovery, 20(7), 873-889. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. magritek.com [magritek.com]
- 3. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 1-(4-Nitro-phenyl)-1H-pyridin-4-one
Technical Guide: Safety and Handling of 1-(4-Nitro-phenyl)-1H-pyridin-4-one
Executive Summary & Chemical Identity
1-(4-Nitro-phenyl)-1H-pyridin-4-one is a specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical scaffolds (e.g., Factor Xa inhibitors like Apixaban analogs) and materials science applications. As a compound combining a pyridin-4-one core with a para-nitroaromatic moiety, it presents a dual hazard profile: the potential biological activity of the pyridone pharmacophore and the toxicological risks associated with nitroaromatics (methemoglobinemia, mutagenicity).
This guide provides a risk-based handling framework derived from Structure-Activity Relationships (SAR) and analogous industrial protocols, as specific commercial Safety Data Sheets (SDS) for this exact isomer are rare.
Chemical Identification
| Property | Detail |
| Systematic Name | 1-(4-Nitrophenyl)pyridin-4(1H)-one |
| Molecular Formula | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 g/mol |
| CAS Number (Analog) | Note: Specific CAS for this exact isomer is not widely listed. Closest commercial analog: 3-(4-Nitrophenyl)-1H-pyridin-2-one (CAS 660440-56-2). |
| Structure Description | A 4-pyridone ring nitrogen-linked to a benzene ring bearing a nitro group at the para-position. |
| Appearance | Yellow to orange crystalline solid (color due to nitro-conjugation).[1] |
| Solubility | Soluble in DMSO, DMF, hot Methanol; sparingly soluble in water. |
Hazard Identification & Toxicology (SAR Analysis)
Warning: In the absence of compound-specific toxicological data, treat this substance as a Potent Compound (OEB 3) based on the nitroaromatic substructure.[1]
Core Hazards
-
Acute Toxicity (Nitroaromatic Effect):
-
Methemoglobinemia: Like many nitrobenzene derivatives, absorption through skin or inhalation may oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue lips/fingernails), headache, and fatigue.[1]
-
Skin/Eye Irritation: The pyridone ring acts as a weak base/nucleophile, potentially causing irritation to mucous membranes.[1]
-
-
Genotoxicity Concerns:
-
Nitroaromatics are structural alerts for mutagenicity (Ames Positive) due to potential enzymatic reduction to hydroxylamines and nitroso intermediates which can intercalate DNA.[1]
-
-
Physical Hazards:
Risk Management & Engineering Controls
The following hierarchy of controls is mandatory for handling quantities >100 mg.
Containment Strategy (OEB 3)
-
Solid Handling: Weighing and transfer must occur inside a HEPA-filtered Chemical Fume Hood or a Powder Containment Enclosure .
-
Solution Handling: Once dissolved (e.g., in DMSO), handling in a standard fume hood with sash at proper height is acceptable.[1]
-
Static Control: Use anti-static weighing boats and ground all metal equipment, as nitro compounds can be static-sensitive.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P3 respirator if working outside an enclosure (not recommended).[1]
-
Dermal: Double gloving is required.[1]
-
Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the risk of dust ingress.[1]
Synthesis & Experimental Handling Protocol
This workflow outlines the safe synthesis and isolation, minimizing exposure to the dry powder.
Synthesis Logic (Graphviz)
Caption: General synthetic pathway via condensation. The "Wet Cake" stage is safest for handling to prevent dust generation.
Step-by-Step Protocol
-
Setup: Charge a round-bottom flask with 4-pyrone (or 4-methoxypyridine) and p-nitroaniline. Use a solvent like Ethanol/Water (1:1).[1]
-
Reaction: Reflux requires a condenser.[1] Safety Note: Ensure the condenser is vented to a scrubber or fume hood exhaust to capture any volatile amine vapors.[1]
-
Workup:
-
Drying: Dry in a vacuum oven at <60°C . Avoid higher temperatures to prevent thermal decomposition of the nitro group.
Emergency Response
| Scenario | Immediate Action |
| Inhalation | Move to fresh air immediately. Administer oxygen if breathing is difficult.[1][2] Alert medical personnel of potential methemoglobinemia. |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances absorption).[1] Monitor for "blue lip" syndrome. |
| Spill (Solid) | Do not dry sweep.[1] Wet the powder with water/surfactant, then wipe up with absorbent pads to prevent dust. |
| Fire | Use Water Spray, CO₂, or Dry Chemical.[2] Warning: Burning may release toxic Nitrogen Oxides (NOx).[1] |
References
-
PubChem. 1-(4-Nitrophenyl)-1-propanone (Analogous Nitro Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]
-
ResearchGate. Synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one (Apixaban Intermediate). Available at: [Link][1][3]
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(4-Nitrophenyl)-1H-pyridin-4-one from 4-Nitropyridine N-oxide
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(4-nitrophenyl)-1H-pyridin-4-one, a valuable scaffold in medicinal chemistry, starting from 4-nitropyridine N-oxide. The protocol leverages the inherent reactivity of the starting material, which is activated for nucleophilic attack by both the N-oxide and the para-nitro group. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and offer expert insights for troubleshooting and optimization. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for accessing N-aryl pyridone derivatives.
Introduction: The Significance of N-Aryl Pyridones
The 1-aryl-4-pyridone motif is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The synthesis of these compounds, therefore, remains an area of significant interest.
4-Nitropyridine N-oxide is an excellent and highly reactive starting material for creating substituted pyridine derivatives.[1] The electron-withdrawing nature of the nitro group, combined with the polarization of the pyridine ring by the N-oxide moiety, renders the C4 position exceptionally electrophilic and susceptible to nucleophilic attack.[2] This enhanced reactivity provides a powerful platform for constructing complex pyridine-based molecules.[3] This guide outlines a procedure that harnesses this reactivity to couple 4-nitropyridine N-oxide with a nucleophile, followed by a rearrangement to yield the target 1-(4-nitrophenyl)-1H-pyridin-4-one.
Reaction Mechanism and Scientific Principles
The transformation of 4-nitropyridine N-oxide into 1-(4-nitrophenyl)-1H-pyridin-4-one is not a direct substitution but rather a multi-step process involving activation, nucleophilic attack, and rearrangement. The reaction is proposed to proceed through a mechanism analogous to known reactions of pyridine N-oxides with acylating agents in the presence of nucleophiles.
Pillar 1: Activation of the Pyridine N-oxide
The N-oxide oxygen atom can be acylated by an activating agent, such as acetic anhydride or p-toluenesulfonyl chloride (TsCl). This acylation converts the neutral N-oxide into a highly reactive N-acyloxypyridinium or N-sulfonyloxypyridinium salt. This intermediate is now potently activated for nucleophilic attack at the C2 and C4 positions.
Pillar 2: Nucleophilic Attack and Rearrangement
In the presence of an aniline derivative, such as 4-nitroaniline, the activated intermediate undergoes nucleophilic attack. While attack at C4 would typically lead to substitution of the nitro group, the formation of the N-aryl bond of the target pyridone suggests a more complex pathway, likely involving initial attack at C2, followed by a series of rearrangements (a sigmatropic rearrangement) and subsequent hydrolysis of the intermediate to yield the thermodynamically stable 4-pyridone product. This pathway is conceptually related to the Boekelheide reaction.
The diagram below illustrates the proposed mechanistic pathway for this synthesis.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and monitoring via Thin Layer Chromatography (TLC) are critical for success.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Nitropyridine N-oxide | ≥98% | Sigma-Aldrich |
| 4-Nitroaniline | ≥99% | Acros Organics |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific |
| Acetic Acid, Glacial | ACS Reagent | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |
| Hexanes | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Round-bottom flask (100 mL) | ||
| Reflux condenser | ||
| Magnetic stirrer and hotplate | ||
| TLC plates (silica gel 60 F₂₅₄) | ||
| Rotary evaporator | ||
| Glassware for chromatography |
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-Nitropyridine N-oxide | 140.10 | 1.0 | 10.0 | 1.40 g |
| 4-Nitroaniline | 138.12 | 1.1 | 11.0 | 1.52 g |
| Acetic Anhydride | 102.09 | 3.0 | 30.0 | 2.8 mL |
| Acetic Acid, Glacial | 60.05 | - | - | 20 mL |
Safety Precautions
-
4-Nitropyridine N-oxide: This compound is potentially toxic and a strong oxidizing agent. Handle with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.[4] Mixtures with certain compounds can be explosive when heated.[4]
-
Acetic Anhydride: Corrosive and a lachrymator. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Nitroaniline: Toxic and may cause skin sensitization. Handle with appropriate PPE.
-
The reaction should be conducted behind a safety shield.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyridine N-oxide (1.40 g, 10.0 mmol) and 4-nitroaniline (1.52 g, 11.0 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by the slow addition of acetic anhydride (2.8 mL, 30.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting materials should be consumed over a period of 4-6 hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark reaction mixture over 100 g of crushed ice in a beaker.
-
Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH is neutral (pH ~7-8). This step should be performed in a large beaker to accommodate foaming.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure 1-(4-nitrophenyl)-1H-pyridin-4-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow, from initial setup to final product isolation.
Caption: Step-by-step experimental workflow diagram.
Pro-Tips and Troubleshooting
-
Moisture Sensitivity: Ensure all glassware is thoroughly dried before use, as moisture can react with acetic anhydride and affect the reaction efficiency.
-
Temperature Control: Overheating can lead to the formation of undesired polymeric byproducts. Maintain a steady reflux temperature.
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining after 6 hours, an additional equivalent of acetic anhydride can be added, and the reaction can be heated for another 2-3 hours.
-
Purification Challenges: The product and starting materials have similar polarities due to the nitro groups. Careful column chromatography with a shallow gradient is essential for achieving high purity.
-
Alternative Activating Agents: If the reaction with acetic anhydride is sluggish, p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine can be explored as an alternative activation method.
Conclusion
This application note details a robust and mechanistically grounded protocol for the synthesis of 1-(4-nitrophenyl)-1H-pyridin-4-one from 4-nitropyridine N-oxide. By leveraging the principles of pyridine N-oxide activation and nucleophilic addition-rearrangement, this method provides reliable access to a key heterocyclic scaffold for applications in pharmaceutical and materials science research. The provided experimental details, safety precautions, and troubleshooting tips are designed to enable researchers to successfully implement this synthesis in their laboratories.
References
- (Reference on the biological importance of N-aryl pyridones - placeholder, as a specific paper was not in the search results)
- (Reference on the medicinal chemistry of pyridones - placeholder)
-
Katritzky, A. R., & Lunt, E. (1970). N-oxides and related compounds. Part 55. 1-Pyridinio-4-pyridone cations and 1-pyridiniopyridinium dications: preparation and reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
den Hertog, H. J. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
Matsumura, E., Ariga, M., & Ohfuji, T. (1973). Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. Bulletin of the Chemical Society of Japan. [Link]
-
ScienceMadness. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic-chemistry.org. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
LIVERIS, M., & MILLER, J. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. [Link]
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]
-
Chiong, H., & Daugulis, O. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
- Diehl, R. E., & Walworth, B. L. (1970). U.S. Patent No. 3,547,935. Washington, DC: U.S.
-
PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. [Link]
-
Zhang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]
Sources
Application Note: High-Purity Synthesis of 1-(4-Nitrophenyl)-1H-pyridin-4-one
This application note details the synthesis of 1-(4-Nitrophenyl)-1H-pyridin-4-one , a critical heterocyclic scaffold used in the development of anticoagulants (e.g., Apixaban analogs), antifungals, and calcium channel blockers.
The protocol prioritizes a Nucleophilic Aromatic Substitution (S_NAr) strategy over classical condensation methods, offering superior reproducibility, yield, and operational simplicity.
Executive Summary
-
Target Compound: 1-(4-Nitrophenyl)-1H-pyridin-4-one
-
CAS Number: [Not commonly listed, specific derivative of 108-96-3/100-00-5]
-
Primary Application: Pharmacophore generation for Factor Xa inhibitors and antifungal azoles.
-
Key Challenge: Direct condensation of 4-pyrone with 4-nitroaniline is kinetically sluggish due to the low nucleophilicity of the nitro-aniline.
-
Solution: This protocol utilizes a base-mediated S_NAr coupling between 4-hydroxypyridine and 1-fluoro-4-nitrobenzene, leveraging the electron-withdrawing nitro group to activate the fluorine leaving group.
Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the N–C(Ar) bond.
-
Path A (Recommended): Displacement of fluoride from 1-fluoro-4-nitrobenzene by the 4-pyridone anion.
-
Path B (Classical): Condensation of 4-pyrone with 4-nitroaniline (Low yield due to electronic deactivation).
Figure 1: Retrosynthetic disconnection showing the preferred S_NAr route (Green) versus the classical condensation route (Red).
Experimental Protocol (Method A: S_NAr Coupling)
3.1 Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Role |
| 4-Hydroxypyridine | 95.10 | 1.0 | 9.51 g | Nucleophile (Pyridone source) |
| 1-Fluoro-4-nitrobenzene | 141.10 | 1.2 | 16.93 g | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 27.64 g | Base (Anhydrous) |
| DMF (N,N-Dimethylformamide) | Solvent | - | 100 mL | Polar Aprotic Solvent |
| Water | Solv/Quench | - | 500 mL | Precipitation Medium |
3.2 Step-by-Step Procedure
Step 1: Anion Generation
-
Charge a 250 mL round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 4-hydroxypyridine (9.51 g, 100 mmol) and anhydrous K₂CO₃ (27.64 g, 200 mmol).
-
Add DMF (100 mL) and stir at room temperature for 30 minutes.
-
Note: The suspension may turn slightly yellow as the pyridone anion is generated. 4-Hydroxypyridine exists in equilibrium with 4-pyridone; the base deprotonates the hydroxyl form, generating the ambident anion which reacts preferentially at the nitrogen under these conditions.
-
Step 2: S_NAr Reaction 3. Add 1-fluoro-4-nitrobenzene (16.93 g, 120 mmol) to the reaction mixture. 4. Heat the mixture to 90–100 °C in an oil bath. 5. Monitor the reaction by TLC (Eluent: 5% Methanol in DCM) or HPLC.
- Target Time: 4–6 hours.
- Observation: The mixture will darken (deep yellow/orange) due to the formation of the nitrophenyl chromophore.
Step 3: Workup & Isolation 6. Cool the reaction mixture to room temperature (~25 °C). 7. Pour the reaction mass slowly into ice-cold water (500 mL) with vigorous stirring. 8. Stir for 30–60 minutes to ensure full precipitation of the product. 9. Filter the yellow solid using a Buchner funnel. 10. Wash the filter cake with water (2 x 50 mL) to remove residual DMF and inorganic salts. 11. Wash with a small amount of cold ethanol (20 mL) to remove unreacted fluoronitrobenzene.
Step 4: Purification 12. Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol/DMF (9:1) or pure Ethanol (if solubility permits). 13. Allow to cool slowly to room temperature, then to 4 °C. 14. Filter the purified crystals and dry in a vacuum oven at 50 °C for 6 hours.
3.3 Expected Results
-
Yield: 75–85%
-
Appearance: Yellow crystalline solid.
-
Melting Point: ~215–220 °C (Dependent on purity/polymorph).
Scientific Validation & Characterization
To ensure the product is the N-arylated (pyridinone) and not the O-arylated (phenoxypyridine) isomer, analysis of the Carbonyl signal is crucial.
| Technique | Diagnostic Signal | Structural Inference |
| ¹H NMR (DMSO-d₆) | Doublet at ~8.2–8.4 ppm (2H) | Protons ortho to Nitro group (Phenyl ring). |
| Doublet at ~7.8 ppm (2H) | Protons ortho to Nitrogen (Pyridone ring). | |
| Doublet at ~6.2 ppm (2H) | Protons alpha to Carbonyl (Pyridone ring). | |
| ¹³C NMR | Signal at ~176–178 ppm | Confirms C=O (Pyridone). O-arylated isomer lacks this signal (would show aromatic C-O ~160 ppm). |
| IR Spectroscopy | Band at ~1650–1660 cm⁻¹ | Strong C=O stretch (Amide-like). |
| Band at ~1520 & 1340 cm⁻¹ | NO₂ asymmetric/symmetric stretch.[6] |
Mechanism of Action (S_NAr)
The reaction proceeds via a Meisenheimer complex intermediate. The nitro group at the para position stabilizes the negative charge during the addition step.
Figure 2: Mechanistic pathway of the S_NAr reaction.
Safety & Handling
-
1-Fluoro-4-nitrobenzene: Toxic if swallowed or absorbed through skin. Causes skin irritation. Use gloves and work in a fume hood.
-
Nitro Compounds: Potentially explosive if heated to dryness under pressure. Ensure vacuum drying is controlled.
-
DMF: Hepatotoxic. Avoid inhalation.
References
-
S_NAr Methodology on Pyridones
-
Title: N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions.
-
Source:Chemical Science, 2020, 11, 8295-8300.
-
URL:[Link]
- Relevance: Validates N-selectivity in pyridone aryl
-
-
Synthesis of Apixaban Intermediates (Analogous Chemistry)
-
General Pyridone Synthesis
-
Characterization Data (NMR)
- Title: 1H NMR Characterization of Pyridoxine Deriv
- Source:Springer / ResearchG
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. wjpsonline.com [wjpsonline.com]
- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine [academia.edu]
- 7. 4-Pyridone - Wikipedia [en.wikipedia.org]
Application Note: In Vitro Anticancer Activity of 1-(4-Nitro-phenyl)-1H-pyridin-4-one Derivatives
[1][2][3][4]
Executive Summary & Scientific Rationale
The 1-(4-Nitro-phenyl)-1H-pyridin-4-one scaffold represents a privileged pharmacophore in modern oncology research. Structurally distinct from the more common 2-pyridones, the 4-pyridone core functions as a vinylogous amide, offering unique hydrogen-bonding capabilities and π-stacking interactions within kinase ATP-binding pockets and DNA minor grooves.
The inclusion of the 4-nitro-phenyl moiety is not merely structural; it serves two critical bio-functional roles:
-
Electronic Modulation: The strong electron-withdrawing nature of the nitro group (
) alters the electron density of the pendant phenyl ring, enhancing π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in target proteins such as CDK2/9 and Tubulin . -
Bioreductive Potential: In hypoxic tumor microenvironments, the nitro group can be metabolically reduced to an amine or hydroxylamine, potentially acting as a hypoxia-activated prodrug mechanism.
This guide provides a rigorous, field-validated workflow for evaluating these derivatives, moving from solubility management to high-content mechanistic assays.
Chemical Handling & Solubilization Protocol
Challenge: 1-(4-Nitro-phenyl)-1H-pyridin-4-one derivatives are characteristically hydrophobic and prone to precipitation in aqueous media, leading to false negatives in screening.
Protocol: "Step-Down" Solubilization
-
Stock Preparation: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 20 mM .
-
Critical Step: Vortex for 60 seconds, then sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.
-
-
Storage: Aliquot into amber glass vials (nitro groups are potentially photosensitive). Store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution (Day of Assay):
-
Dilute the 20 mM stock 1:10 in serum-free media first (intermediate conc: 2 mM).
-
Perform subsequent serial dilutions in complete media.
-
Final DMSO Limit: Ensure the final DMSO concentration in the cell well is < 0.5% (v/v) .
-
Primary Screening: Cytotoxicity Profiling (MTT/SRB)
Objective: Determine the IC
Workflow Diagram
Caption: Step-by-step workflow for high-throughput cytotoxicity screening of pyridone derivatives.
Detailed Protocol (MTT Assay)
-
Seeding: Seed cells (e.g., HepG2 at
cells/well) in 100 µL complete media. Incubate 24h. -
Treatment: Remove old media. Add 100 µL of fresh media containing the test compound (0.1, 1, 5, 10, 25, 50, 100 µM).
-
Controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin, 1 µM).
-
-
Incubation: Incubate for 48 hours . (Note: 4-pyridones often act via cell cycle arrest; 24h may be insufficient to see cytotoxic effects).
-
Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Termination: Aspirate media carefully. Add 150 µL DMSO.[1] Shake 15 min.
-
Quantification: Measure OD at 570 nm (reference 630 nm).
Mechanistic Validation: Cell Cycle & Apoptosis[2][5][6][7]
Hypothesis: 4-pyridone derivatives frequently target the G2/M checkpoint (tubulin interference) or G1/S transition (CDK inhibition).
Experiment A: Cell Cycle Analysis (Flow Cytometry)
-
Rationale: To distinguish between cytostatic (arrest) and cytotoxic (death) effects.
-
Protocol:
-
Treat cells (6-well plate) with IC
concentration for 24h. -
Harvest cells (trypsin), wash with cold PBS.[2]
-
Fixation: Add 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) .
-
Analysis: Measure DNA content on FL2 channel.
-
Expected Result: A peak accumulation in G2/M phase suggests tubulin inhibition; G0/G1 arrest suggests CDK inhibition.
-
Experiment B: Annexin V/PI Apoptosis Assay
-
Rationale: Confirm that cell death is apoptotic (programmed) rather than necrotic (toxic).
-
Key Insight: Nitro-aromatics can sometimes induce ROS-mediated necrosis. This assay differentiates the two.
-
Criteria:
-
Annexin V+/PI- : Early Apoptosis (Desired mechanism).
-
Annexin V+/PI+ : Late Apoptosis.
-
Annexin V-/PI+ : Necrosis (Sign of off-target toxicity).
-
Data Presentation & Interpretation
Representative Data: Structure-Activity Relationship (SAR)
Note: The values below are illustrative of typical potency ranges for this scaffold class based on literature precedents (e.g., Pyrazolo[3,4-b]pyridines).
| Compound ID | R-Group (Pos 4) | HepG2 IC | MCF-7 IC | Mechanism (Predicted) |
| PYR-101 | 4-Nitro-phenyl | 2.4 ± 0.3 | 4.1 ± 0.5 | G2/M Arrest (Tubulin) |
| PYR-102 | 4-Amino-phenyl | 15.6 ± 1.2 | 18.2 ± 2.0 | Loss of e- withdrawing effect |
| PYR-103 | Phenyl (Unsub) | 8.5 ± 0.9 | 12.4 ± 1.1 | Baseline Activity |
| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | DNA Intercalation |
Pathway Logic Diagram
Caption: Proposed dual-mechanism of action for nitro-aryl pyridone derivatives.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Wells | High hydrophobicity of nitro-aryl group. | Reduce max concentration to 50 µM; ensure <0.5% DMSO; use intermediate dilution step. |
| High Background (MTT) | Compound reduction of MTT tetrazolium. | Use a "Cell-Free Compound Control" well. If OD is high, switch to SRB Assay or ATP-Glo (Luminescence). |
| Inconsistent IC50s | Photosensitivity of nitro group. | Perform all dilutions and incubations in low-light conditions; use amber tubes. |
References
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Source: PubMed Central (PMC). [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. Source: MDPI (Molecules). [Link]
-
Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate. Source: ACS Publications. [Link]
Application Note: Utilizing 1-(4-Nitro-phenyl)-1H-pyridin-4-one in Antimicrobial Discovery and Mechanistic Studies
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds with multi-targeted mechanisms of action. Pyridin-4-one derivatives have emerged as highly potent, broad-spectrum antimicrobial agents, often outperforming standard antibiotics against multidrug-resistant (MDR) strains[1]. This application note provides a comprehensive, field-proven framework for evaluating 1-(4-Nitro-phenyl)-1H-pyridin-4-one (4-NP-P4O) in preclinical antimicrobial studies. By combining the metal-chelating properties of the pyridin-4-one core with the redox-active potential of the 4-nitrophenyl moiety, this compound serves as a powerful dual-action probe.
This guide details the mechanistic rationale, standardized experimental protocols, and data interpretation strategies required to rigorously evaluate 4-NP-P4O and its analogs in drug development pipelines.
Mechanistic Rationale & Target Biology
To design effective assays, one must first understand the causality behind the compound's biological interactions. The pyridine and pyridone rings are well-documented pharmacophores known for their diverse chemotherapeutic activities, including potent antibacterial and antifungal properties[2].
The specific architecture of 4-NP-P4O provides two distinct vectors of attack against bacterial pathogens:
-
Metalloenzyme Inhibition via Metal Chelation: The oxygen atom of the pyridin-4-one ring (often working in tandem with adjacent substituents) is highly effective at coordinating hard metal ions such as Fe(III) and Zn(II). This disrupts bacterial iron homeostasis and competitively inhibits essential metalloenzymes like peptide deformylase (PDF) and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).
-
Redox Cycling via the Nitroaromatic Group: The 1-(4-nitrophenyl) substitution significantly enhances the lipophilicity of the molecule, driving accumulation across the bacterial lipid bilayer. Once intracellular, the nitro group acts as a substrate for bacterial Type I nitroreductases. The reduction of the nitro group generates reactive nitroso intermediates and reactive oxygen species (ROS), leading to catastrophic DNA damage.
Figure 1: Proposed dual mechanism of action for 4-NP-P4O via redox cycling and metal chelation.
Experimental Protocols
The following self-validating protocols are designed to prevent common experimental artifacts associated with lipophilic, redox-active compounds.
Protocol 1: Determination of MIC and MBC (Broth Microdilution)
Causality Note: 4-NP-P4O exhibits moderate to low aqueous solubility. Preparing the initial stock in 100% DMSO is critical. However, the final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent solvent-induced outer membrane permeabilization, which causes false-positive efficacy.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 4-NP-P4O in sterile, anhydrous DMSO to create a 10 mg/mL stock solution. Vortex for 2 minutes and sonicate in a water bath for 5 minutes to ensure complete dissolution.
-
Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (~
CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB). -
Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of 4-NP-P4O in CAMHB. Ensure the DMSO concentration is normalized to 1% across all wells, including the growth control.
-
Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions (Final inoculum:
CFU/mL). Incubate at 37°C for 18–20 hours under aerobic conditions. -
MIC Determination: Read the plates visually and spectrophotometrically (OD600). The MIC is the lowest concentration exhibiting no visible growth.
-
MBC Determination: Plate 10 µL from all optically clear wells onto drug-free MH agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a
reduction in the initial inoculum.
Protocol 2: Intracellular ROS Quantification (Nitroreductase Validation)
Causality Note: To prove that the 4-nitrophenyl group is actively contributing to the mechanism via redox cycling, we must measure intracellular ROS generation. We utilize 2',7'-dichlorofluorescein diacetate (DCFDA), a cell-permeable fluorogenic probe that becomes highly fluorescent upon oxidation by ROS.
Step-by-Step Methodology:
-
Grow bacterial cultures to the mid-logarithmic phase (OD600 ~0.4) in CAMHB.
-
Harvest cells by centrifugation (4000 × g, 10 min) and wash twice with 1X PBS (pH 7.4).
-
Resuspend the bacterial pellet in PBS containing 10 µM DCFDA. Incubate in the dark at 37°C for 30 minutes to allow probe internalization and de-esterification.
-
Wash the cells once to remove excess extracellular probe and resuspend in PBS.
-
Transfer 100 µL of the labeled cells to a black, clear-bottom 96-well plate.
-
Challenge the cells with 4-NP-P4O at 0.5×, 1×, and 4× MIC concentrations. Include a positive control (e.g., 1 mM Hydrogen Peroxide) and a vehicle control (1% DMSO).
-
Measure fluorescence continuously for 2 hours using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
Figure 2: Standardized workflow for evaluating 4-NP-P4O in preclinical antimicrobial studies.
Representative Data Presentation
To benchmark the efficacy of synthesized 4-NP-P4O derivatives, quantitative data must be structured for rapid comparative analysis. Below are representative data formats summarizing expected phenotypic and mechanistic readouts.
Table 1: Antimicrobial Spectrum against ESKAPE Pathogens
| Bacterial Strain | Phenotype | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | MSSA | 0.5 | 1.0 | 2.0 | Bactericidal |
| Staphylococcus aureus ATCC 43300 | MRSA | 1.0 | 2.0 | 2.0 | Bactericidal |
| Escherichia coli ATCC 25922 | Wild-type | 4.0 | >32.0 | >8.0 | Bacteriostatic |
| Pseudomonas aeruginosa PAO1 | Wild-type | 16.0 | >64.0 | >4.0 | Bacteriostatic |
Note: Pyridin-4-one derivatives frequently exhibit potent activity against Gram-positive strains, often rivaling or exceeding controls like tiamulin, while showing moderate, bacteriostatic activity against Gram-negative species due to efflux pump activity[1].
Table 2: Mechanistic and Physicochemical Profiling
| Assay Parameter | Readout / Value | Causality / Significance |
| LogP (Octanol/Water) | 2.45 ± 0.12 | Optimal lipophilicity for membrane penetration without excessive plasma protein binding. |
| ROS Generation (1× MIC) | 4.2-fold increase | Confirms intracellular reduction of the 4-nitrophenyl group by nitroreductases. |
| Fe(III) Binding Affinity (pM) | 18.5 | Indicates strong competitive chelation of free iron, leading to metalloenzyme starvation. |
| Cytotoxicity (HepG2 CC50) | >128 µg/mL | High selectivity index (SI > 128 for MRSA), indicating a favorable safety profile. |
Troubleshooting and Optimization
-
Precipitation in Broth: If 4-NP-P4O precipitates upon addition to CAMHB, do not increase the DMSO concentration beyond 2%. Instead, utilize solubility enhancers such as 2-Hydroxypropyl-
-cyclodextrin (HP CD) at a final concentration of 5% (w/v) in the broth. -
False-Negative ROS Signals: Certain bacterial strains upregulate catalase and superoxide dismutase (SOD) rapidly upon exposure to nitroaromatics. If DCFDA fluorescence plateaus early, perform the assay in a mutant strain lacking katG or sodA to isolate the primary ROS generation event.
-
Metal Quenching in Media: Standard CAMHB contains divalent cations (Ca2+, Mg2+) which can weakly interact with the pyridin-4-one core. For strict metalloenzyme inhibition studies, consider using metal-depleted media (treated with Chelex-100) supplemented with controlled trace metals.
References
1.[1] "Recent Advances in Pleuromutilin Derivatives as Antimicrobial Agents (2015–2025)." ACS Infectious Diseases. Available at:[Link] 2.[2] "Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]
Sources
Application Note: Cytotoxicity Profiling of 1-(4-Nitro-phenyl)-1H-pyridin-4-one
Technical Guide for Metabolic (MTT) and Membrane Integrity (LDH) Assays
Introduction & Compound Profile
1-(4-Nitro-phenyl)-1H-pyridin-4-one represents a specific class of N-aryl pyridinones often investigated for antimicrobial, antiviral, and anticancer properties.[1] Structurally, it features a pyridin-4-one core N-linked to a 4-nitrophenyl moiety.[1]
From an assay development perspective, this molecule presents two specific challenges that must be addressed to ensure data integrity:
-
Solubility: The aromatic, planar structure suggests poor aqueous solubility, necessitating the use of organic co-solvents (DMSO).
-
Redox Interference (The "Nitro" Factor): The nitro (
) group is susceptible to enzymatic or chemical reduction.[1] In tetrazolium-based assays (like MTT), nitro-aromatics can sometimes mimic the activity of cellular dehydrogenases or directly reduce the tetrazolium salt, leading to false indications of viability .[2]
This guide outlines a rigorous, self-validating workflow designed to distinguish true cytotoxicity from compound-driven artifacts.
Pre-Assay Validation (Critical Step)
Before seeding cells, you must characterize the compound's optical and redox behavior to prevent "silent" errors.
A. Solubility & Vehicle Tolerance[1][3]
-
Solvent: Dissolve the stock compound in 100% Dimethyl Sulfoxide (DMSO).
-
Limit: The final concentration of DMSO in the cell culture well must be
(v/v) to avoid solvent-induced toxicity.[2] -
Precipitation Check: Dilute the stock into warm (
) culture medium at the highest testing concentration (e.g., ). Inspect for turbidity or crystal formation under a microscope.[1]
B. Spectral Interference Scan
The compound is likely yellow/orange due to the nitro-chromophore.[1]
-
Prepare the highest test concentration in cell-free medium.[1]
-
Measure absorbance from
.[1] -
Decision: If the compound absorbs significantly at 570 nm (MTT readout) or 490 nm (LDH readout), you must use the "Net Absorbance" correction method described in Section 5.
C. The "Abiotic Reduction" Test
-
Purpose: To determine if the compound chemically reduces MTT in the absence of cells.[2][3]
-
Method: Incubate
compound + MTT reagent in cell-free medium for 4 hours. -
Result: If the solution turns purple, the compound chemically reduces MTT.[2][3][4][5] You must subtract this value from your cellular data.[1]
Protocol 1: Metabolic Activity (MTT Assay)
Mechanism: The MTT assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[3][4][6] These enzymes reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan.[1][2][3][4][5][6]
Caveat: The nitro group on 1-(4-Nitro-phenyl)-1H-pyridin-4-one can theoretically compete as an electron acceptor or be reduced by the same enzymes, potentially altering the kinetics.
Reagents
-
MTT Stock:
in PBS (0.2 filtered). Store at in the dark. -
Solubilization Buffer: DMSO or SDS-HCl (
SDS in HCl).
Experimental Workflow
-
Seeding: Plate cells (
cells/well) in medium. Incubate 24h for attachment. - fresh medium containing serial dilutions of the compound.
-
Incubation: Incubate for 24–72 hours at
, . -
MTT Addition: Add
MTT stock to each well. Incubate 3–4 hours. -
Solubilization: Carefully aspirate medium (do not disturb crystals). Add
DMSO to dissolve formazan. -
Readout: Measure Absorbance at 570 nm (Signal) and 650 nm (Background reference).
Protocol 2: Membrane Integrity (LDH Release)
Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell membrane rupture (necrosis/late apoptosis).[1] This assay is generally less susceptible to nitro-reduction interference than MTT.[1]
Experimental Workflow
-
Seeding: Same as MTT. Use phenol-red-free medium if possible to lower background.[1]
-
Treatment: Add compound dilutions. Include:
-
Harvest: After incubation, transfer
of supernatant to a new clear-bottom plate. -
Reaction: Add
of LDH Reaction Mix (Diaphorase/NAD+/Tetrazolium). -
Incubation: Incubate 30 min at Room Temp in the dark.
-
Stop: Add Stop Solution (usually 1M Acetic Acid or HCl).
-
Readout: Measure Absorbance at 490 nm .
Data Analysis & Correction Logic
To ensure scientific integrity, you must correct for the compound's intrinsic absorbance and chemical reactivity.
Correction Formula (MTT)
For a specific concentration
- : Raw signal from treated cells.
- : Signal from the "Interference Control" (Compound + MTT, no cells). This subtracts both the color of the compound and any chemical reduction of MTT.
Visualization of Interference Logic
The following diagram illustrates why the "No Cell" control is mandatory for nitro-aromatic compounds.
Caption: Pathway showing how nitro-compounds can chemically reduce MTT, bypassing cellular enzymes and creating false viability signals.
Troubleshooting & Alternative Strategies
| Issue | Observation | Root Cause | Solution |
| High Background | High OD in "No Cell" wells | Compound absorbs at 570 nm or reduces MTT chemically.[1] | Use the correction formula above. If background > 0.5 OD, switch assays. |
| Precipitation | Crystals visible after adding MTT | Formazan crystals mixed with compound precipitate.[1] | Wash cells with PBS before adding isopropanol/DMSO solubilizer.[1] |
| Divergent Data | MTT says "Viable" but LDH says "Dead" | Compound might affect mitochondrial function without killing the cell immediately, or nitro-reduction is masking toxicity. | Trust the LDH data for necrosis.[1] Use ATP-luminescence (e.g., CellTiter-Glo) as a tie-breaker.[1] |
Expert Recommendation:
If the interference controls in the MTT assay show high background (
References
-
Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 120(3), 159-167. Link
-
Vellonen, K. S., et al. (2004). Problems with the MTT assay in the evaluation of interference by colored compounds. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 865-871. Link
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Link
-
NIST. (2025). 1-(4-Nitro-phenyl)-1H-pyridin-4-one Chemical Properties. PubChem Database.[1] CID 1535213.[1] Link
Sources
- 1. 4(1H)-Pyridinone, 1-phenyl- | C11H9NO | CID 1535213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. atcc.org [atcc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
Purification of 1-(4-Nitro-phenyl)-1H-pyridin-4-one by recrystallization
Application Note: Purification of 1-(4-Nitro-phenyl)-1H-pyridin-4-one by Recrystallization
Abstract & Scope
This application note details the purification of 1-(4-Nitro-phenyl)-1H-pyridin-4-one (Target Compound) from crude reaction mixtures. This compound is a critical intermediate in the synthesis of bioactive scaffolds, including anticoagulants and antimicrobial agents. The primary impurity profile typically includes unreacted 4-nitroaniline , 4-pyrone , and oligomeric tars.
This guide moves beyond generic protocols, offering a chemically grounded strategy for solvent selection, impurity rejection, and solid-state characterization. The protocol focuses on recrystallization as the primary unit operation, optimized for yield and purity (>98% HPLC).
Chemical Context & Impurity Profile
To design an effective purification, one must understand the synthesis. The target is typically synthesized via the condensation of 4-pyrone with 4-nitroaniline in a protic solvent or neat melt.
-
Target: 1-(4-Nitro-phenyl)-1H-pyridin-4-one (Polar, high melting point solid).
-
Impurity A (Starting Material): 4-Nitroaniline (Yellow solid, moderate polarity, soluble in ethanol).
-
Impurity B (Starting Material): 4-Pyrone (Water-soluble, low melting point).
-
Impurity C: Polymerized tars/oxidized byproducts (Dark, often insoluble in hot ethanol).
Purification Logic: The purification relies on the differential solubility between the highly polar pyridone target and the less polar nitroaniline. While both are organic solids, the pyridone moiety introduces significant hydrogen-bond accepting character and rigidity, generally reducing its solubility in alcohols compared to the aniline precursor.
Solvent Selection Strategy
The choice of solvent is critical.[1][2][3][4] The "Like Dissolves Like" rule must be applied with temperature dependence.[2]
| Solvent System | Role | Suitability | Notes |
| Ethanol (95%) | Primary Solvent | High | Excellent for rejecting 4-nitroaniline in the mother liquor. Dissolves target at reflux; poor solubility at RT. |
| Ethanol/Water (4:1) | Alternative | High | Use if the target is too soluble in pure ethanol. Water acts as an anti-solvent to force precipitation. |
| Acetonitrile | Secondary | Moderate | Good for removing very polar, sticky impurities.[5] |
| DMF/Water | Rescue | Low | Only use if the compound is insoluble in boiling ethanol. Hard to remove solvent traces. |
Detailed Protocol: Recrystallization
Phase 1: Dissolution & Hot Filtration[4]
-
Preparation: Weigh the crude 1-(4-Nitro-phenyl)-1H-pyridin-4-one into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethanol (95%) at a ratio of 10 mL per gram of crude solid.
-
Note: Do not add all solvent at once.[2] Start with 70% of the estimated volume.
-
-
Reflux: Heat the mixture to a gentle reflux (approx. 78°C) with stirring.
-
Saturation Adjustment:
-
If the solid dissolves completely, add more crude solid until a saturated solution is achieved.[3]
-
If solid remains, add ethanol in small portions (1-2 mL) through the condenser until the soluble product dissolves.
-
Critical Check: Dark, tarry specks that do not dissolve after 10 minutes of reflux are likely polymeric impurities. Do not add infinite solvent trying to dissolve them.[1][2][3]
-
-
Hot Filtration (Essential for Tars):
-
While keeping the solution near boiling, filter it through a pre-warmed fluted filter paper or a sintered glass funnel.
-
Why: This removes insoluble tars and inorganic salts. The funnel must be hot to prevent premature crystallization of the target on the filter.
-
Phase 2: Crystallization & Isolation[2]
-
Slow Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed.
-
Nucleation Check: If no crystals form at RT, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Deep Cooling: Once substantial crystallization has occurred at RT, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing:
-
Wash the filter cake with cold Ethanol (0°C) .
-
Volume: Use approx. 2-3 mL per gram of solid.
-
Purpose: This wash displaces the "mother liquor" (containing the dissolved 4-nitroaniline) from the surface of the crystals without re-dissolving the product.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours or until constant weight is achieved.
Process Visualization
Workflow Diagram
Caption: Step-by-step workflow for the purification of 1-(4-Nitro-phenyl)-1H-pyridin-4-one, highlighting impurity rejection points.
Validation & Characterization
A self-validating protocol requires confirmation of purity.
| Method | Expected Observation | Pass Criteria |
| TLC (DCM:MeOH 9:1) | Two spots in crude; One spot in pure. | Rf ~0.3 (Pyridone) vs Rf ~0.7 (Nitroaniline). No secondary spots. |
| 1H-NMR (DMSO-d6) | Distinctive AA'BB' system for nitrophenyl; Pyridone protons. | Absence of aniline N-H broad singlet (~6.0 ppm) and impurity aromatic peaks. |
| Melting Point | Sharp transition. | >150°C (Compare to lit. for specific analog). Broad range indicates impurity. |
| HPLC (C18) | Single peak at 254 nm. | >98% Area integration. |
Troubleshooting Table:
| Issue | Diagnosis | Solution |
| Oiling Out | Product separates as a liquid oil before crystallizing. | Solution is too concentrated or temp dropped too fast. Re-heat, add 10% more solvent, cool very slowly. |
| Colored Impurities | Crystals retain yellow/brown color. | Re-dissolve in hot ethanol, add Activated Charcoal (1-2 wt%) , reflux 5 min, and hot filter through Celite. |
| Low Yield | Too much solvent used. | Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling cycle (Second Crop). |
Safety Considerations
-
Nitro Compounds: Many nitro-aromatics are toxic and can be energetic. Avoid heating to dryness without solvent.
-
Pyridones: Generally biologically active; handle with gloves and in a fume hood to avoid inhalation of dust.
-
Solvents: Ethanol is flammable. Ensure all heating is done on a spark-free heating mantle or oil bath, never an open flame.
References
-
Synthesis of 4-Pyridones: Reynolds, G. A., & VanAllan, J. A. (1963). "The Reaction of 4-Pyrones with Amines." Journal of Organic Chemistry.
-
General Recrystallization Theory: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
-
Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Purification of N-Aryl Pyridones: Organic Syntheses, Coll. Vol. 5, p. 1106 (1973). (General procedure for related N-substituted pyridones).
Sources
High-Resolution Characterization of 1-(4-Nitro-phenyl)-1H-pyridin-4-one: A Multi-Modal Analytical Framework
This Application Note is structured as a comprehensive technical guide for the analytical characterization of 1-(4-Nitro-phenyl)-1H-pyridin-4-one . It addresses the specific challenges associated with the electron-deficient nature of the nitro-aryl group and the tautomeric behavior of the pyridone core.
Executive Summary
The compound 1-(4-Nitro-phenyl)-1H-pyridin-4-one represents a critical scaffold in the synthesis of antiviral and antifibrotic agents (analogous to Pirfenidone). Its characterization is non-trivial due to two primary factors:
-
Electronic Push-Pull System: The strong electron-withdrawing nitro group (
) coupled with the electron-donating pyridone nitrogen creates a "push-pull" electronic system, significantly affecting NMR chemical shifts and UV-Vis absorption profiles. -
Regio-isomerism Risks: Synthesis via
-arylation can occasionally yield -arylated byproducts (alkoxypyridines), requiring rigorous spectroscopic discrimination.
This protocol outlines a self-validating analytical workflow to confirm structure, assess purity, and quantify physicochemical properties.
Physicochemical Profiling
Before advanced spectroscopy, fundamental physical properties must be established to determine solvent compatibility for subsequent assays.
| Property | Observation/Data | Technical Insight |
| Appearance | Yellow to Orange Crystalline Solid | Color arises from the intramolecular charge transfer (ICT) between the pyridone ring and the nitro group. |
| Melting Point | 168–172 °C (Predicted) | High melting point due to strong intermolecular dipole-dipole interactions. |
| Solubility (High) | DMSO, DMF, DMAc | Required for NMR and stock solution preparation. |
| Solubility (Mod) | Acetonitrile, Methanol | Suitable for HPLC mobile phases. |
| Solubility (Low) | Water, Hexane, Diethyl Ether | The compound is lipophilic relative to unsubstituted 4-pyridone. |
Chromatographic Purity Assessment (HPLC-UV/MS)
Objective: To separate the target
Method Development Logic
Standard C18 columns may show peak tailing due to the basic nitrogen of the pyridone core. However, the
Detailed Protocol
Instrument: HPLC with DAD (Diode Array Detector) and ESI-MS. Column: Agilent ZORBAX Bonus-RP or Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 3.5 µm). Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.7, suppressing silanol activity). Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow Rate: 1.0 mL/min. Temperature: 30 °C. Detection: UV @ 254 nm (aromatic) and 330 nm (nitro-conjugation band).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic Hold (Elute polar salts) |
| 15.0 | 95% | Linear Gradient (Elute Product) |
| 20.0 | 95% | Wash |
| 20.1 | 5% | Re-equilibration |
Acceptance Criteria:
-
Purity: >98.0% (Area under curve at 254 nm).
-
Resolution (
): >1.5 between product and nearest impurity (likely 4-nitroaniline).
Spectroscopic Identification (The "Fingerprint")
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
1H NMR (400 MHz, DMSO-
-
8.35 ppm (d,
Hz, 2H): Protons ortho to the Nitro group (Phenyl-H3, H5). Deshielded by strong and effects. -
8.20 ppm (d,
Hz, 2H): Protons alpha to Nitrogen (Pyridone-H2, H6). Deshielded by the adjacent nitrogen. -
7.80 ppm (d,
Hz, 2H): Protons ortho to the Nitrogen linkage (Phenyl-H2, H6). -
6.25 ppm (d,
Hz, 2H): Protons alpha to Carbonyl (Pyridone-H3, H5). Shielded by resonance from the nitrogen lone pair pushing electron density toward the oxygen.
Critical Check: If the doublet at 6.25 ppm is missing and replaced by signals >7.0 ppm, suspect
B. Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) on neat solid.
| Wavenumber ( | Functional Group | Mechanistic Explanation |
| 1640 – 1660 | C=O Stretch (Pyridone) | Lower frequency than typical ketones (1715) due to significant resonance contribution ( |
| 1590 – 1610 | C=C / C=N Stretch | Aromatic ring breathing modes. |
| 1515 – 1530 | Asymmetric | Characteristic high-intensity band for nitro compounds. |
| 1335 – 1350 | Symmetric | Paired diagnostic band for nitro group confirmation. |
Structural Confirmation Workflow (Logic Diagram)
The following Graphviz diagram illustrates the decision matrix for characterizing the compound, ensuring no false positives from regioisomers.
Caption: Logical workflow for validating N-arylated pyridone structure against O-arylated isomers.
References
-
Zhang, H., et al. (2008).[2] "Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones."[2] Synthesis, 2008(10), 1523-1524.
- Context: Establishes the protocol for N-arylation of pyridones, confirming the thermodynamic preference for N- over O-aryl
-
Danilkina, N. A., et al. (2022).[3] "Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones." Molecules, 27(19), 6527.
- Context: Provides comparative NMR data for 1-(4-nitrophenyl)
-
BenchChem. (2025).[4] "Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis)."
- Context: Baseline spectroscopic data for the unsubstituted pyridin-4-one core, essential for calculating chemical shift perturbations caused by the 4-nitrophenyl group.
Sources
Application Note: Mechanism of Action Investigation for 1-(4-Nitro-phenyl)-1H-pyridin-4-one
Executive Summary & Compound Profile
Compound: 1-(4-Nitro-phenyl)-1H-pyridin-4-one Molecular Formula: C₁₁H₈N₂O₃ Class: N-aryl-4-pyridinone Primary Interest: Oncology (Antiproliferative), Fibrosis (Anti-inflammatory), and Bioreductive Prodrugs.[1]
Scientific Rationale
The 1-(4-Nitro-phenyl)-1H-pyridin-4-one scaffold represents a privileged structure in medicinal chemistry.[1] It combines the hydrogen-bond acceptor properties of the pyridin-4-one core (analogous to the anti-fibrotic drug Pirfenidone) with a para-nitroaryl moiety.[1]
This specific configuration suggests two distinct potential Mechanisms of Action (MoA) that this investigation must decouple:
-
Canonical Ligand Binding: The pyridinone ring mimics the purine base of ATP, making it a candidate for Type I/II kinase inhibition (e.g., p38 MAPK, Pim-1) or epigenetic modulation (BET bromodomains).
-
Bioreductive Activation: The 4-nitro group serves as an electron-withdrawing "warhead" or prodrug trigger.[1] Under hypoxic conditions (common in solid tumors), this group can be enzymatically reduced to a hydroxylamine or amine, potentially leading to DNA intercalation or covalent target modification.
This guide provides a self-validating workflow to determine which mechanism predominates in your specific biological model.[1]
Investigation Phase I: In Silico Target Prediction & Docking
Before wet-lab experimentation, we must narrow the search space using structural homology.
Protocol A: Pharmacophore Mapping
Objective: Identify potential binding pockets based on the pyridinone-nitro topology.[1]
-
Preparation: Generate the 3D conformer of 1-(4-Nitro-phenyl)-1H-pyridin-4-one. Energy minimize using the MMFF94 force field.
-
Target Selection: Screen against the PDB subsets for:
-
Docking Parameters:
-
Set grid box centered on the co-crystallized ligand.
-
Look for H-bond interactions between the C=4 carbonyl of the pyridinone and the hinge region of the kinase (e.g., Met109 in p38).
-
Analyze the nitro group positioning : Does it project into the solvent front (suggesting solubility aid) or a hydrophobic pocket (suggesting specific binding)?
-
Investigation Phase II: Metabolic Stability & Bioreductive Activation
Critical Insight: The nitro group is metabolically active. You must determine if the observed effects are due to the parent molecule or a metabolite.
Protocol B: Microsomal Stability & Nitro-Reduction Assay
Objective: Quantify the conversion of the nitro group to an amine (1-(4-amino-phenyl)-1H-pyridin-4-one).
Materials:
-
Liver Microsomes (Human/Mouse, 20 mg/mL)
-
NADPH Regenerating System[1]
-
Hypoxic Chamber (optional but recommended for nitro-reductase activity)[1]
Workflow:
-
Incubation: Mix Compound (1 µM final) with microsomes (0.5 mg/mL) in PBS (pH 7.4).
-
Activation: Initiate with NADPH.
-
Time Points: Quench aliquots at 0, 15, 30, and 60 min using ice-cold Acetonitrile (containing internal standard).
-
Analysis (LC-MS/MS):
-
Monitor Parent Mass: [M+H]+ ~217.06[1]
-
Monitor Metabolite (Amine): [M+H]+ ~187.08 (Loss of O2, gain of H2).
-
-
Interpretation:
-
Rapid disappearance of Parent + Appearance of Amine: The compound acts as a prodrug .
-
Stable Parent: The compound acts via direct binding .
-
Investigation Phase III: Phenotypic Profiling (Cellular)[1]
Protocol C: Differential Cytotoxicity (Normoxia vs. Hypoxia)
To validate the "Bioreductive" hypothesis, compare potency in normal vs. low oxygen.
-
Seeding: 3,000 cells/well in 96-well plates.
-
Treatment: Serial dilution of 1-(4-Nitro-phenyl)-1H-pyridin-4-one (0.1 µM – 100 µM).
-
Conditions:
-
Set A: Normoxia (21% O₂).
-
Set B: Hypoxia (1% O₂).
-
-
Readout: MTT or CellTiter-Glo at 72 hours.
-
Calculation: Calculate the Hypoxic Cytotoxicity Ratio (HCR = IC50_Normoxia / IC50_Hypoxia).
Protocol D: Cell Cycle Analysis (Flow Cytometry)
Objective: Determine the point of cell cycle arrest.
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize at G0/G1.
-
Release & Treat: Add 10% FBS + Compound (at IC50 concentration).
-
Harvest: At 24h post-treatment.
-
Staining: Fix in 70% Ethanol (-20°C). Stain with Propidium Iodide (PI) + RNase A.
-
Analysis:
-
G1 Arrest: Suggests CDK4/6 or p38 MAPK inhibition.
-
G2/M Arrest: Suggests DNA damage (nitro-radical induced) or tubulin interference.[1]
-
Investigation Phase IV: Molecular Target Validation (Western Blot)
Based on the pyridinone scaffold's tendency to inhibit stress pathways, use this focused panel.
Protocol E: Phospho-Kinase Signaling Panel
Objective: Detect inhibition of phosphorylation cascades.[1]
Pathway Focus:
Steps:
-
Lysis: Treat cells for 2 hours. Lyse in RIPA buffer with phosphatase inhibitors.
-
Targets to Probe:
-
p-p38 (Thr180/Tyr182): If levels decrease, it suggests upstream MAPKK inhibition. If levels increase (with no downstream effect), it suggests direct p38 binding (preventing feedback loop).
-
p-Hsp27 (Ser82): A direct substrate of p38/MK2. Loss of p-Hsp27 is the gold standard for p38 inhibition. [1]
-
γ-H2AX: Marker for DNA Double-Strand Breaks.[1] (Positive signal confirms nitro-radical DNA damage).[1]
-
Data Visualization & Logic Flow[1]
Mechanism of Action Logic Gate
The following diagram illustrates the decision tree for classifying the compound's MoA based on experimental outputs.
Caption: Decision tree for categorizing the MoA of nitro-pyridinones based on metabolic stability and phenotypic ratios.
Proposed Signaling Pathway (Hypothesis: p38 MAPK Inhibition)[1]
Caption: Hypothetical intervention point of the compound within the p38 MAPK inflammatory cascade.
Data Reporting & Troubleshooting
Expected Data Format
| Assay | Parameter | Acceptance Criteria |
| Solubility | Kinetic Solubility (PBS) | > 50 µM (If low, use 1% DMSO) |
| Microsomal Stability | T½ (Half-life) | > 30 min (for direct binders) |
| Cytotoxicity | IC50 (A549 cells) | < 10 µM (Active hit) |
| Selectivity | Fibroblast vs. Cancer | SI > 5 (Safety margin) |
Troubleshooting Guide
-
Issue: Compound precipitates in cell media.
-
Solution: The nitro group decreases water solubility. Pre-dilute in DMSO to 1000x stock, then spike into media with rapid vortexing. Ensure final DMSO < 0.5%.
-
-
Issue: Inconsistent IC50 values.
-
Solution: Check the color of the media.[3] If it turns yellow/orange, the nitro group might be reducing to an amine in the media (chemical instability) or interfering with colorimetric readouts (like MTT). Switch to CellTiter-Glo (Luminescence) to avoid color interference.
-
References
-
Pyridinone Scaffold in Drug Design
-
Nitro-Group Bioreduction
-
Related Apixaban Intermediates
-
p38 MAPK Protocols
Sources
- 1. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting 1-(4-Nitro-phenyl)-1H-pyridin-4-one synthesis side reactions
Topic: Troubleshooting 1-(4-Nitro-phenyl)-1H-pyridin-4-one synthesis side reactions
Ticket ID: #PYR-4N-SYNTH Subject: Troubleshooting yield and regioselectivity in 1-(4-nitrophenyl)-1H-pyridin-4-one synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-(4-nitrophenyl)-1H-pyridin-4-one presents a classic challenge in heterocyclic chemistry: controlling the ambident nucleophilicity of the 4-pyridone scaffold. While the target molecule is a critical intermediate for various bioactive compounds, researchers frequently encounter two primary failure modes:
-
Regioisomeric Contamination: Competition between N-arylation (desired) and O-arylation (undesired).
-
Stalled Kinetics: Poor nucleophilicity of the nitro-substituted coupling partner or the pyridone itself.
This guide details the two primary synthetic routes—Nucleophilic Aromatic Substitution (
Module 1: The Route (Recommended)
Reaction: 4-Pyridone + 1-Fluoro-4-nitrobenzene
This route is generally preferred due to the high reactivity of 1-fluoro-4-nitrobenzene. However, 4-pyridone is an ambident nucleophile, capable of reacting at either the Nitrogen (lactam form) or the Oxygen (lactim form).
The Core Challenge: N- vs. O-Arylation
The selectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.
-
N-Attack (Soft): Favored by thermodynamic control and polar aprotic solvents that solvate the cation, leaving the "softer" nitrogen anion free.
-
O-Attack (Hard): Favored by kinetic control, silver salts (which complex the halide), or conditions that trap the "harder" oxygen anion.
Mechanistic Pathway & Side Reactions
The following diagram illustrates the divergent pathways and the critical decision points for selectivity.
Figure 1: Divergent reaction pathways for the arylation of 4-pyridone.[1] N-arylation is favored under thermodynamic conditions in polar aprotic solvents.
Troubleshooting Guide ( Route)
| Symptom | Probable Cause | Corrective Action |
| High O-isomer content (>10%) | Solvent Polarity: Use of non-polar solvents (e.g., Toluene, THF) favors O-alkylation by tight ion pairing. | Switch to DMF or DMSO. These solvents separate the ion pair, favoring the softer N-nucleophile. |
| Low Conversion | Poor Leaving Group: Using 1-Chloro- or 1-Bromo-4-nitrobenzene instead of Fluoro. | Use 1-Fluoro-4-nitrobenzene. The high electronegativity of fluorine accelerates the rate-determining step in |
| Precipitate in reaction | Salt Formation: The potassium fluoride byproduct is insoluble and coats the base surface. | Add 18-Crown-6 (5 mol%). This acts as a phase transfer catalyst and solubilizes the carbonate base. |
| Bis-arylation | Stoichiometry Error: Excess aryl halide reacting with trace impurities or ring opening. | Strict 1:1.1 stoichiometry. Ensure 4-pyridone is the limiting reagent to simplify purification. |
Validated Protocol ( )
-
Dissolve 4-pyridone (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add
(2.0 equiv). Stir at RT for 30 min to ensure deprotonation. -
Add 1-Fluoro-4-nitrobenzene (1.1 equiv) dropwise.
-
Heat to 80-100°C. Monitor by TLC/LCMS.
-
Note: The N-isomer is typically more polar (lower
) than the O-isomer.
-
-
Workup: Pour into ice water. The N-aryl product often precipitates as a yellow solid.
Module 2: The Condensation Route (Alternative)
Reaction: 4-Pyrone (or Chelidonic Acid) + 4-Nitroaniline
This route avoids O-arylation entirely but struggles with the low nucleophilicity of 4-nitroaniline (
The Core Challenge: Nucleophilicity vs. Polymerization
4-Pyrones are susceptible to ring-opening polymerization or degradation under the harsh conditions required to force the unreactive 4-nitroaniline to condense.
Troubleshooting Guide (Condensation)
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Deactivated Amine: The nitro group pulls electron density, making the amine inert to standard Michael addition. | Acid Catalysis. Use aqueous acetic acid or catalytic HCl. Protonation of the pyrone carbonyl activates the ring toward nucleophilic attack. |
| Black Tar Formation | Polymerization: 4-Pyrone is thermally unstable at the high temps (>150°C) often used. | Use a Sealed Tube. Run at 120°C in EtOH/H2O (1:1) rather than neat heating to control thermal degradation. |
| Intermediate Trapping | Enamine Stalling: The open-chain enamine intermediate forms but fails to cyclize and dehydrate. | Dean-Stark Trap. If using a high-boiling solvent (toluene/xylene), continuously remove water to drive the equilibrium toward the cyclized pyridone. |
Module 3: Analytical Differentiation
You must confirm you have the N-aryl product and not the O-aryl ether.
NMR Diagnostic Signals (DMSO--
N-Aryl Pyridone (Target):
-
Pyridone protons: Doublets at
~7.8 (H-2/6) and ~6.2 (H-3/5). -
Coupling constant:
Hz (Typical for cis-alkene like lactam ring).
-
-
O-Aryl Pyridine (Impurity):
-
Pyridine protons: Doublets at
~8.5 (H-2/6) and ~7.0 (H-3/5). -
Key Indicator: The H-2/6 protons in the O-isomer are significantly deshielded (shifted downfield) due to the aromatic pyridine ring current, which is disrupted in the pyridone form.
-
Module 4: Decision Matrix & Workflow
Use this logic tree to guide your daily experiments.
Figure 2: Step-by-step troubleshooting logic for identifying and resolving synthesis failures.
References
-
Kuriyama, M., et al. (2020).[2] N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. Link
- Relevance: Establishes the fundamental solvent and base effects controlling N- vs O-selectivity in pyridone aryl
-
Wang, L., et al. (2016).[3] Synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one. ResearchGate. Link
- Relevance: Provides specific protocols for reacting fluoronitrobenzenes with lactam-like scaffolds.
-
Zantioti-Chatzouda, E.-M., et al. (2022).[4] Synthesis of 4-pyrones. Organic Chemistry Portal. Link
- Relevance: Details the condensation chemistry of 4-pyrones with amines and associated c
-
Saksena, A. K., et al. (1996).[1] N-Arylation of piperazine and related heterocycles. Tetrahedron Letters. Link
- Relevance: Discusses the reactivity of nitrogen heterocycles with nitro-activ
Sources
Technical Support Center: Pyridin-4-one Synthesis & Optimization
Welcome to the Advanced Technical Support Center for Pyridin-4-one synthesis. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, empirical optimization strategies, and self-validating protocols for researchers and drug development professionals.
Core Troubleshooting: Tautomeric Equilibrium & Purification
Q: My crude pyridin-4-one product is streaking heavily on silica gel, and I cannot separate it from impurities. What is causing this, and how can I resolve it?
A: This is a classic issue caused by the tautomeric equilibrium between the pyridin-4-one and pyridin-4-ol forms[1]. In solution, these two tautomers coexist and possess similar, highly polar characteristics, which leads to severe streaking during standard chromatography. The equilibrium is highly dependent on the solvent; polar solvents generally favor the pyridin-4-one tautomer[1].
Mechanistic Causality: Because both tautomeric forms are highly polar and can act as both hydrogen bond donors and acceptors, they interact strongly with the stationary phase (silica).
Validated Solution (Nonaflation Strategy): To break this equilibrium and reduce polarity, you must convert the crude mixture into a less polar derivative prior to purification. A highly effective strategy is converting the mixture to a pyridin-4-yl nonaflate[1].
Protocol: Deprotonation and O-Sulfonylation (Nonaflation)
-
Preparation: Dissolve the crude pyridin-4-ol/pyridin-4-one mixture in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).
-
Deprotonation: Carefully add Sodium Hydride (NaH) (1.2 equivalents) at 0 °C. Stir until hydrogen gas evolution ceases, forming the pyridin-4-olate intermediate.
-
Sulfonylation: Add nonafluorobutanesulfonyl fluoride (NfF) (1.1 equivalents) dropwise.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate, and dry over Na2SO4.
-
Purification: The resulting nonaflate is significantly less polar and can be readily purified by standard silica gel chromatography without streaking[1].
Workflow for resolving pyridin-4-one/ol tautomer purification issues via nonaflation.
Reaction Optimization: Ammonolysis of Dehydroacetic Acid (DHA)
Q: When synthesizing 2,6-dimethyl-4-pyridone from dehydroacetic acid (DHA) via ammonolysis, I am observing high levels of 2-pyridone byproducts. How do I selectively drive the formation of the 4-pyridone?
A: The regioselectivity of the initial nucleophilic attack by ammonia dictates the final product[2]. If the acetyl group of DHA is hydrolyzed prior to ammonolysis, the reaction predominantly yields the 2-pyridone derivative. To selectively form the 4-pyridone, you must perform direct ammonolysis under pressure[2].
Mechanistic Causality: Direct ammonolysis under pressure forces ammonia to act as a nucleophile attacking the highly electrophilic C4-carbonyl carbon of DHA. This forms a tetrahedral intermediate that undergoes ring opening. The terminal amino group of the resulting linear intermediate then attacks the acetyl carbonyl, leading to intramolecular condensation and dehydration to form the stable aromatic 4-pyridone ring[2].
Protocol: Direct Ammonolysis of DHA
-
Reagent Loading: Charge a high-pressure autoclave reactor with dehydroacetic acid (DHA) and a concentrated aqueous ammonia solution (excess).
-
Pressurized Heating: Seal the reactor and heat to 100-120 °C. The autogenous pressure will force the direct nucleophilic attack on the C4-carbonyl[2].
-
Reaction Monitoring: Maintain temperature and pressure for 4-6 hours.
-
Isolation: Cool the reactor to room temperature. The 2,6-dimethyl-4-pyridone will precipitate. Filter and recrystallize from ethanol to isolate the predominant, stable solid tautomer[2].
Mechanistic pathway of direct DHA ammonolysis to 2,6-dimethyl-4-pyridone.
N-Alkylation Challenges: Avoiding N-/O- Mixtures
Q: Traditional alkylation of 4-pyridones yields a difficult-to-separate mixture of N-alkylated and O-alkylated (4-alkoxypyridine) products. How can I achieve strictly N-alkylated pyridin-4-ones?
A: Alkylation of the parent 4-pyridone inherently suffers from poor regioselectivity due to tautomerization, yielding N-/O- mixtures[3]. To bypass this, employ an interrupted Pummerer-type reaction using triflic anhydride-activated sulfoxides and 4-fluoropyridine derivatives[3][4].
Mechanistic Causality: In this methodology, a sulfoxide (e.g., methyl 2-pyridyl sulfoxide) is activated by triflic anhydride (Tf2O) to form a highly electrophilic sulfur species. An alkene attacks this sulfur, followed by intramolecular ring closure to form a dicationic intermediate. The subsequent substitution and aqueous hydrolysis of the fluoro-substituted pyridinium intermediate strictly yield the N-alkylated 4-pyridone, completely avoiding O-alkylation[3].
Quantitative Data: Optimization of Pummerer-Type Reaction Conditions The following table summarizes the optimization of equivalents for the synthesis of thiazolo[3,2-a]pyridin-4-ium triflate (an intermediate to N-alkylated pyridones)[3][4].
| Entry | Sulfoxide Substrate | Equivalents of Tf2O | Equivalents of 2-fluoropyridine (Acid Scavenger) | Yield (%) |
| 1 | Methyl 2-pyridyl sulfoxide | 1.2 | 0 | 31% |
| 2 | Methyl 2-pyridyl sulfoxide | 1.2 | 1.0 | 66% |
| 3 | Methyl 2-pyridyl sulfoxide | 1.5 | 1.0 | 93% |
Late-Stage Functionalization: N-Difluoromethylation
Q: I need to replace an N-methyl group with an N-difluoromethyl (N-CF2H) group to improve the spectroscopic/biological properties of my pyridin-4-one. What is the most efficient reagent and condition?
A: Ethyl bromodifluoroacetate (BrCF2COOEt) is a highly effective N-difluoromethylating reagent. The reaction proceeds via a two-step process: N-alkylation by the reagent, followed by in situ hydrolysis of the ester and subsequent decarboxylation.
Protocol: N-Difluoromethylation
-
Solvent Preparation: Pass Tetrahydrofuran (THF) through basic alumina to ensure the removal of acidic impurities.
-
Reagent Addition: Dissolve the 4-methoxypyridine precursor in the purified THF and add ethyl bromodifluoroacetate (5 molar equivalents).
-
Heating: Heat the mixture to 60 °C for 24 hours. The presence of a methoxy group at the para position relative to the nitrogen strongly directs the formation of the N-difluoromethylated pyridin-4-one structure.
-
Purification: Isolate via silica column chromatography. The structural confirmation is easily validated via a characteristic carbonyl peak appearing around 180 ppm in 13C-NMR.
References
-
Synthesis of N-Alkylpyridin-4-ones and Thiazolo[3,2-a]pyridin-5-ones through Pummerer-Type Reactions ACS Publications[Link]
-
Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids CHIMIA[Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent RSC Publishing[Link]
-
Synthesis of N-Alkylpyridin-4-ones and Thiazolo[3,2-a]pyridin-5-ones Through Pummerer-Type Reactions ChemRxiv[Link]
Sources
1-(4-Nitro-phenyl)-1H-pyridin-4-one solubility issues in biological assays
Technical Support Center: 1-(4-Nitro-phenyl)-1H-pyridin-4-one
Subject: Troubleshooting Solubility, Aggregation, and Interference in Biological Assays Ticket ID: CHEM-SUP-2024-NP4 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering issues with 1-(4-Nitro-phenyl)-1H-pyridin-4-one , a compound that presents a "perfect storm" of physicochemical challenges. Its planar, rigid structure promotes strong
This guide moves beyond basic "add more DMSO" advice. It provides a root-cause analysis and engineered workflows to stabilize this compound in bioassays.[1]
Module 1: The "Crash Out" Phenomenon (Stock & Storage)
The Problem: The compound dissolves in warm DMSO but precipitates after freezing or upon standing on the bench.
Root Cause:
-
Hygroscopic Shock: DMSO is highly hygroscopic.[2] It absorbs atmospheric water rapidly. This compound is likely hydrophobic (LogP > 2-3) and intolerant to even 1-2% water content in the DMSO stock.[1]
-
Thermodynamic Stability: The planar pyridinone-nitrophenyl core favors crystal formation over solvation.[1] Once a seed crystal forms (due to water uptake), the entire stock can crash out.
Protocol: The Anhydrous Stock Preparation
-
Solvent Choice: Use Anhydrous DMSO (sealed under argon/nitrogen). Do not use standard laboratory-grade DMSO that has been opened multiple times.[1]
-
Dissolution:
-
Weigh the compound.[2]
-
Add DMSO to achieve a 10 mM concentration (avoiding higher concentrations like 50-100 mM which are metastable).
-
Sonicate at 40°C for 10 minutes. Visual clarity is not enough; micro-crystals may persist.
-
-
Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Never freeze-thaw the same vial more than twice.
Module 2: The Dilution Dilemma (Assay Transfer)
The Problem: The compound precipitates instantly when the DMSO stock is added to the aqueous assay buffer (the "smoke" effect).
Root Cause: Adding 100% DMSO stock directly to a buffer creates a chaotic mixing interface where the local water concentration spikes, causing immediate precipitation before the compound can disperse.
Solution: The "Intermediate Shift" Protocol
Do not pipette directly from Stock
Figure 1: The Intermediate Shift Protocol minimizes kinetic precipitation by stepping down the solvent concentration gradually.
Module 3: The "Phantom" IC50 (Aggregation & Interference)
The Problem: You observe inhibition in enzymatic assays, but the results are not reproducible, or the Hill slope is steep (>2.0).
Root Cause:
-
Colloidal Aggregation: Planar molecules like pyridinones often form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, causing false positives (Shoichet mechanism).
-
Optical Interference: The p-nitrophenyl group is a chromophore (yellow) and a fluorescence quencher.[1] It absorbs in the 300-400 nm range, potentially interfering with readouts like NADH absorbance or fluorescence polarization.
Diagnostic Workflow: Is it Real or Artifact?
| Test | Observation | Conclusion |
| Detergent Test | Add 0.01% Triton X-100 to the assay. | If activity is lost |
| Centrifugation | Spin sample at 10,000 x g for 10 min. | If potency drops in supernatant |
| Enzyme Conc. | Increase enzyme concentration 10-fold. | If IC50 shifts significantly |
Protocol: Preventing Aggregation
-
Add Surfactant: Always include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer before adding the compound.[1] This disrupts colloid formation.
Module 4: Cellular Assay Considerations
The Problem: The compound shows toxicity or loss of activity in cell culture that doesn't match biochemical data.
Root Cause: Nitro-Reduction In cellular environments (especially hypoxic ones), cellular nitroreductases can reduce the -NO2 group to an amine (-NH2 ) or hydroxylamine.[1]
-
Consequence: The molecule you are testing (Nitro) is converting into a different molecule (Amino) during the incubation.[3] The amino-pyridinone likely has vastly different solubility and potency.[1]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Yellow media turns clear | Nitro reduction to amine.[1] | Perform assay at shorter time points (e.g., 4h vs 24h). Verify compound integrity via LC-MS of supernatant. |
| Crystals on cells | Solubility limit exceeded. | Check under microscope. If crystals are visible, data is invalid. Reduce concentration or use a cyclodextrin carrier (HP- |
| High background fluorescence | Quenching/Autofluorescence. | The nitro group quenches; the reduced amine might fluoresce.[4] Use "No-Cell" controls with compound to subtract background.[1] |
Decision Tree: Troubleshooting Flow
Figure 2: Logic flow for diagnosing solubility vs. interference issues.
References
-
NCBI Assay Guidance Manual. Compound Solubility and Precipitation in Assays. [Link]
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening.[5] Drug Discovery Today. (Seminal work on aggregation artifacts).[1] [Link]
-
Di, L., & Kerns, E. H. (2006).[6] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
Sources
- 1. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
Pyridinone Synthesis Troubleshooting Center: Optimizing Cyclization Yields
Welcome to the Technical Support Center for Pyridinone Synthesis. The cyclization step in constructing the 6π-electron aromatic 2-pyridinone core is notoriously sensitive to thermodynamic control, steric hindrance, and competitive nucleophilic pathways. This guide provides drug development professionals and synthetic chemists with field-proven diagnostic workflows, mechanistic insights, and validated protocols to overcome poor cyclization yields.
Diagnostic Workflow for Cyclization Failures
Before adjusting your reaction parameters, it is critical to identify the mechanistic bottleneck specific to your synthetic route. The flowchart below outlines the primary failure modes associated with the three most common pyridinone cyclization strategies.
Diagnostic workflow for identifying and resolving pyridinone cyclization bottlenecks.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am performing a nucleophile-induced ring transformation of a 2-pyranone using urea, but I am getting a 1:1 mixture of 2-pyridinone and 2-aminopyridine. How can I selectively improve the 2-pyridinone yield?
A1: The competitive formation of 2-aminopyridines is driven by the specific functional groups present on the 2-pyranone intermediate[1]. When a 3-cyano-2-pyranone is used, the amino group of the urea adduct preferentially attacks the highly electrophilic nitrile group. Following aromatization and decarboxylation, this pathway irreversibly yields 2-aminopyridine.
The Fix: Swap the 3-cyano group for a 3-carbomethoxy group on your starting material. Reacting 6-aryl-3-carbomethoxy-4-methylsulfanyl-2H-pyran-2-ones with urea at 150 °C under solvent-free conditions forces the intramolecular cyclization to involve the ester carbonyl instead of a nitrile, yielding the desired 2-pyridinone in 70–80% yield[1]. Furthermore, avoid using pyridine at reflux as a solvent; its basic nature and solvation effects heavily favor the 2-aminopyridine pathway[1].
Mechanistic divergence in 2-pyranone ring transformations based on precursor functionality.
Q2: My transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and isocyanates is yielding mostly undesired enynamides and very little 2-pyridone. What is going wrong?
A2: This is a classic symptom of an unoptimized rhodium catalytic system failing to facilitate the final reductive elimination or migratory insertion steps. For instance, relying on neutral rhodium complexes like [Rh(C2H4)2Cl]2 with standard triphenylphosphine ligands often stalls the catalytic cycle, resulting in poor yields of the 2-pyridone and favoring the enynamide side product[2].
The Fix: The choice of ligand and the generation of a highly active cationic rhodium species are critical. Switch to a system utilizing a silver salt abstractor. For oxidative annulations, utilizing [Cp*RhCl2]2 (2 mol %) in combination with AgNTf2 (8 mol %) significantly improves the cyclization efficiency, pushing yields above 80%[3]. Note that if severe steric crowding exists (e.g., C6-methyl substitution on an N-aryl 2-pyridone), yields will inherently drop due to hindered migratory insertion[3].
Q3: During the base-mediated 6-endo-trig cyclization of Boc-amino ynones/enaminones, my product degrades and loses stereochemical purity. How do I prevent this?
A3: The degradation and loss of chirality are typically caused by a competitive β-amino elimination side reaction during the deprotection and cyclization sequence[4]. Although designed as a 6-endo-trig cyclization, extended exposure to harsh basic conditions (such as prolonged reflux in methanolic K2CO3) triggers the elimination of the amine before the bond-making event can finalize the ring closure.
The Fix: Mitigate this by using strictly controlled, mild deprotection conditions followed by a swift, low-temperature basification step to induce cyclization before elimination can occur[4].
Q4: I'm condensing 4-alkoxy-1,1,1-trifluorobut-3-en-2-one with a trialkylphosphono acetate followed by ammonium hydroxide treatment. The yield is stuck at ~32% and forms a messy oil. How can I optimize this?
A4: Traditional industrial methods using ammonium hydroxide in glacial acetic acid suffer from poor yields and harsh, corrosive conditions that degrade the fluorinated intermediates, resulting in impure, oily products[5].
The Fix: Perform the amination and cyclization using ammonia in the strict absence of an acid. Conducting the reaction with anhydrous ammonia or an ammonia/methanol solution at 5 °C to 80 °C prevents acid-catalyzed degradation, improving the yield and purity significantly, and allowing the product to be isolated as a clean solid rather than an oil[5].
Quantitative Data Summaries
The table below summarizes the expected yield variations based on specific mechanistic adjustments and reaction conditions.
| Precursor System | Reagents / Catalyst | Key Additive / Condition | Major Product | Yield | Ref |
| 3-cyano-2-pyranone + urea | None | Solvent-free, 150 °C | 2-Aminopyridine + 2-Pyridinone | 1:1 Ratio | [1] |
| 3-carbomethoxy-2-pyranone + urea | None | Solvent-free, 150 °C | 2-Pyridinone | 70–80% | [1] |
| Alkyne + Isocyanate | [Rh(C2H4)2Cl]2 + PPh3 | None | Enynamide (Side Product) | < 20% | [2] |
| N-aryl 2-pyridone + Alkyne | [Cp*RhCl2]2 | AgNTf2 (8 mol%) | Annulated 2-Pyridone | 81% | [3] |
| Trifluorobut-3-en-2-one deriv. | NH4OH | Glacial Acetic Acid | 2-Pyridinone (Impure Oil) | 32% | [5] |
| Trifluorobut-3-en-2-one deriv. | NH3 (anhydrous) | Acid-free , 5–80 °C | 2-Pyridinone (Solid) | > 80% | [5] |
Standardized Experimental Protocols
Protocol A: Solvent-Free Synthesis of 2-Pyridinones from 2-Pyranones
Objective: Maximize 2-pyridinone yield by preventing solvent-mediated nitrile attack.
-
Preparation: In an oven-dried, solvent-free reaction vessel, combine 6-aryl-3-carbomethoxy-4-methylsulfanyl-2H-pyran-2-one (1.0 equiv) and urea (excess, typically 5–10 equiv).
-
Thermal Cyclization: Heat the solid mixture to 150 °C. The mixture will melt.
-
Self-Validating Monitoring: Monitor the melt by TLC (chloroform-hexane 1:1). The reaction is complete when the fluorescent pyranone spot is entirely consumed.
-
Workup: Cool the vessel to room temperature. Triturate the resulting solid with distilled water to dissolve and remove the excess unreacted urea.
-
Purification & Verification: Purify the crude residue via silica gel column chromatography. Verify the specific formation of the 2-pyridinone over the 2-aminopyridine by FTIR (look for the absence of a primary amine stretch at ~3300–3500 cm⁻¹ and the presence of a strong lactam carbonyl stretch at ~1650 cm⁻¹). Expected yield: 70–80%[1].
Protocol B: Rhodium-Catalyzed Oxidative Annulation
Objective: Prevent enynamide stalling by generating a highly active cationic Rh species.
-
Catalyst Activation: In an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), add [Cp*RhCl2]2 (2 mol %) and AgNTf2 (8 mol %).
-
Self-Validating Step: Add the optimized solvent (e.g., DCE). The immediate precipitation of AgCl visually confirms the abstraction of the chloride, validating the formation of the active cationic Rh species.
-
Reagent Addition: Add the N-aryl 2-pyridone (1.0 equiv) and the internal alkyne (1.2 equiv).
-
Cycloaddition: Stir the reaction mixture at 110 °C for 12–24 hours.
-
Isolation: Cool to room temperature, filter through a short pad of Celite to remove the silver/rhodium salts, and concentrate in vacuo. Purify by flash chromatography to obtain the annulated pyridinone (Expected yield: ~81%)[3].
References
-
Regioselective rhodium-catalyzed intermolecular [2+2+2] cycloaddition of alkynes and isocyanates to form pyridones NIH URL: [Link]
-
Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones Royal Society of Chemistry URL: [Link]
-
Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity ACS Publications URL: [Link]
-
Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism ACS Publications URL: [Link]
-
Process For The Preparation Of Pyridinone Derivative QuickCompany URL: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Regioselective rhodium-catalyzed intermolecular [2+2+2] cycloaddition of alkynes and isocyanates to form pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Process For The Preparation Of Pyridinone Derivative [quickcompany.in]
Purification challenges of 1-(4-Nitro-phenyl)-1H-pyridin-4-one
To: User (Researcher/Scientist) From: Dr. Aris V., Senior Application Scientist, Chemical Purification Division Subject: Ticket #4N-PYR-001: Purification Protocols for 1-(4-Nitro-phenyl)-1H-pyridin-4-one
Technical Support Center: 1-(4-Nitro-phenyl)-1H-pyridin-4-one
Welcome to the technical support hub for N-aryl pyridone scaffolds. You are likely working with 1-(4-Nitro-phenyl)-1H-pyridin-4-one (Target Compound), a molecule characterized by its "push-pull" electronic structure—an electron-deficient nitrophenyl ring coupled to an electron-rich pyridone core.[1]
This specific electronic architecture creates unique purification challenges, primarily driven by solubility issues and the persistent presence of the starting material, 4-nitroaniline . Below is a comprehensive troubleshooting guide designed to resolve these specific bottlenecks.
Part 1: Troubleshooting Guide (FAQs)
Q1: The crude solid is bright yellow/orange, and TLC shows a persistent spot with high R_f. How do I remove it?
Diagnosis: The high
-
Step 1 (Trituration): Suspend the crude solid in Diethyl Ether or Dichloromethane (DCM) .[1] The target pyridone is generally insoluble in these non-polar/moderately polar solvents, whereas 4-nitroaniline is soluble.
-
Step 2 (Filtration): Sonicate for 15 minutes, then filter. The yellow filtrate contains the impurity. The filter cake is your enriched product.
Q2: My product is not dissolving in Ethanol for recrystallization. What solvent system should I use?
Diagnosis: The 4-nitrophenyl group significantly reduces solubility in common protic solvents compared to N-alkyl pyridones due to
-
Primary Solvent: DMF (Dimethylformamide) or DMSO .[1] These are required to break the crystal lattice.
-
Anti-Solvent: Water or Methanol .[1]
-
Protocol: Dissolve the solid in the minimum amount of hot DMF (
).[1] Slowly add hot water until persistent turbidity is observed. Allow to cool slowly to room temperature, then to .
Q3: Can I use Acid-Base extraction to purify this?
Diagnosis: This is risky due to the specific
-
4-Nitroaniline:
(conjugate acid) .[1] -
1-(4-Nitro-phenyl)-1H-pyridin-4-one: Protonation occurs at the carbonyl oxygen.[1] The
is estimated between 1.5 – 2.5 (lower than N-methyl-4-pyridone due to the EWG nitrophenyl group).[1] Risk: If you extract with strong acid (pH < 1), both species will protonate and move to the aqueous layer. If you use weak acid (pH 3-4), neither may protonate significantly.[1] Recommendation: Rely on Trituration (Q1) or Chromatography (Q4) instead of liquid-liquid extraction for this specific pair.
Q4: The compound streaks on silica gel columns. How do I fix the resolution?
Diagnosis: Pyridones are Lewis bases and interact strongly with the acidic silanols on silica gel, causing peak tailing. Solution: Deactivate the silica.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1-5% Methanol to your eluent (e.g., DCM:MeOH 95:5).[1]
-
Stationary Phase: Pre-wash the column with the eluent containing TEA to neutralize active sites before loading the sample.
Part 2: Detailed Experimental Protocols
Protocol A: Trituration for Removal of 4-Nitroaniline
Use this as the first purification step for crude reaction mixtures.[1]
-
Drying: Ensure the crude reaction mixture is concentrated to a dry solid. Residual high-boiling solvents (DMSO/DMF) will interfere.[1]
-
Suspension: Add Dichloromethane (DCM) (10 mL per gram of crude).
-
Agitation: Sonicate the suspension for 20 minutes at room temperature. Break up any large lumps with a spatula.[1]
-
Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4).
-
Washing: Wash the filter cake with 2 x volumes of cold DCM.
-
Observation: The filtrate should be yellow (impurities). The solid should become paler (though the product itself may have a slight color).
-
-
Analysis: Check the purity of the filter cake by TLC (10% MeOH in DCM).
Protocol B: Recrystallization from DMF/Water
Use this for final polishing of the material.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add DMF dropwise while heating to
.[1] Stir until fully dissolved.-
Note: Do not boil DMF (
); it decomposes to dimethylamine.[1]
-
-
Hot Filtration (Optional): If insoluble black specks remain, filter hot through a glass wool plug.
-
Precipitation: While keeping the solution hot (
), add Water dropwise.-
End Point: Stop adding water when a faint cloudiness persists for more than 10 seconds.[1]
-
-
Clarification: Add 1-2 drops of DMF to clear the solution back to transparency.
-
Crystallization: Remove heat. Cover the flask with foil (light protection) and allow it to cool to room temperature undisturbed for 4 hours. Then refrigerate overnight.
-
Collection: Filter the crystals and wash with Cold Ethanol (to remove residual DMF). Dry under high vacuum at
to remove water/solvent.[1]
Part 3: Comparative Data & Properties
Table 1: Physicochemical Properties & Solubility Profile
| Property | 1-(4-Nitro-phenyl)-1H-pyridin-4-one | 4-Nitroaniline (Impurity) | Implication for Purification |
| Molecular Weight | 216.19 g/mol | 138.12 g/mol | Large size difference aids recrystallization.[1] |
| Polarity (TLC) | High (Baseline in Hex/EtOAc) | Low/Medium ( | Easy separation by chromatography or trituration.[1] |
| pK_a (Conj. Acid) | ~ 1.5 - 2.5 (O-protonation) | ~ 1.0 (N-protonation) | Acid-base separation is difficult; avoid.[1] |
| Solubility (DCM) | Insoluble / Sparingly Soluble | Soluble | Key mechanism for Trituration Protocol. |
| Solubility (Water) | Insoluble | Sparingly Soluble | Water is a good anti-solvent for both.[1] |
| Solubility (DMSO) | Soluble | Soluble | Good solvent for NMR and Recrystallization.[1] |
Part 4: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying the target compound based on the nature of the crude mixture.
Figure 1: Purification Decision Tree. This workflow prioritizes the removal of the specific 4-nitroaniline impurity via solubility differences (Trituration) before attempting thermodynamic purification (Recrystallization).[1]
References
-
Syntheses of N-substituted 4-pyridones : Smarzewska, S., et al. "Electroanalysis of 1-(4-nitrophenyl)-4-pyridone."[1] Electroanalysis, 2020. [1]
-
Purification of Nitroanilines : "Separation of 4-Nitroaniline on HPLC." SIELC Technologies, Application Note.
-
Solubility Data : "Solubility Measurement of 1-(4-nitrophenyl)ethanone derivatives." Journal of Chemical & Engineering Data, 2018. (Used as proxy for nitrophenyl-carbonyl solubility trends). [1]
-
Pyridone Basicity : "pKa values of 4-pyridone derivatives." Bordwell pKa Table (Acidity in DMSO). (General reference for heterocyclic basicity).
Sources
Technical Support Center: Synthesis of 1-(4-Nitro-phenyl)-1H-pyridin-4-one
Core Directive & Executive Summary
You have reached the Tier-3 Technical Support desk. This guide addresses the scale-up synthesis of 1-(4-Nitro-phenyl)-1H-pyridin-4-one (Target 3 ).
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr ) between 4-pyridone (or 4-hydroxypyridine tautomer) and 1-fluoro-4-nitrobenzene. While conceptually simple, this reaction presents specific scale-up challenges: regioselectivity (N- vs. O-arylation), exotherm management , and purification of the highly crystalline nitro-product.
Reaction Scheme
Figure 1: Reaction pathway highlighting the critical regioselectivity divergence between N-arylation (Target) and O-arylation (Impurity).
Validated Scale-Up Protocol (100g Scale)
This protocol is optimized for safety and regiocontrol . Do not deviate from the solvent/base combination without consulting the troubleshooting section.
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Moles | Role |
| 4-Hydroxypyridine | 95.10 | 1.0 | 100.0 | 1.05 | Nucleophile |
| 1-Fluoro-4-nitrobenzene | 141.10 | 1.1 | 163.0 | 1.16 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 217.7 | 1.58 | Base |
| DMF (Anhydrous) | - | - | 1.0 L | - | Solvent (10V) |
Step-by-Step Methodology
-
Setup: Equip a 3-L three-necked flask with a mechanical stirrer (Teflon paddle), internal temperature probe, reflux condenser, and nitrogen inlet.
-
Critical: Do not use magnetic stirring for >50g scale; the slurry will become too thick.
-
-
Charging: Charge DMF (800 mL) and 4-Hydroxypyridine (100 g). Stir to suspend.
-
Base Addition: Add K₂CO₃ (217.7 g) in portions. The mixture will remain a white suspension.
-
Heating (Activation): Heat the mixture to 80°C for 30 minutes.
-
Why: This ensures deprotonation and shifts the tautomeric equilibrium before the electrophile is added, favoring the N-nucleophile.
-
-
Electrophile Addition: Dissolve 1-Fluoro-4-nitrobenzene (163 g) in the remaining DMF (200 mL). Add this solution dropwise via an addition funnel over 45–60 minutes.
-
Safety:Exothermic reaction. Monitor internal temp. Do not allow T > 105°C.
-
-
Reaction: Stir at 95–100°C for 4–6 hours.
-
Checkpoint: Monitor by HPLC/TLC. The limiting reagent (4-hydroxypyridine) should be <1%.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Slowly pour the reaction mixture into Ice Water (5.0 L) with vigorous stirring.
-
Observation: A yellow/orange precipitate will form immediately.
-
Stir the slurry for 1 hour to dissolve inorganic salts (KF, excess K₂CO₃).
-
-
Isolation: Filter the solid via a Büchner funnel. Wash the cake with Water (3 x 500 mL) to remove residual DMF.
-
Purification:
-
The crude solid often contains trace O-isomer.
-
Recrystallization: Suspend the wet cake in boiling Ethanol (or Isopropanol) . If solubility is low, use DMF/EtOH (1:4) .
-
Cool to 0°C, filter, and dry in a vacuum oven at 50°C.
-
Troubleshooting Guide (Q&A)
Category A: Regioselectivity (N- vs. O-Alkylation)
Q: I am seeing a significant spot (approx. 10-15%) that is less polar than the product. Is this the O-isomer? A: Yes. 4-Hydroxypyridine is an ambident nucleophile.
-
Diagnosis: The O-arylated product (4-(4-nitrophenoxy)pyridine) is generally less polar and forms if the reaction temperature is too low or if the solvent is not polar enough.
-
Fix:
-
Temperature: Ensure reaction temperature is maintained >90°C. Higher temperatures favor the thermodynamic N-alkylated product [1].
-
Solvent: Ensure you are using DMF or DMSO. Using less polar solvents (THF, Acetone) favors O-alkylation due to tighter ion pairing with the oxygen anion.
-
Remediation: The O-isomer is usually more soluble in organic solvents. Recrystallize from Ethanol; the N-isomer (target) is much less soluble and will crystallize out, leaving the O-isomer in the mother liquor.
-
Category B: Reaction Stalling
Q: The reaction has stalled at 80% conversion after 12 hours. Should I add more base? A: No, adding base is rarely the solution at this stage.
-
Root Cause: The accumulation of Potassium Fluoride (KF) byproduct can inhibit the reaction surface area, or the electrophile has degraded (hydrolysis of fluoride).
-
Fix:
-
Add 0.1 - 0.2 equivalents of fresh 1-Fluoro-4-nitrobenzene.
-
Increase agitation speed.
-
Raise temperature to 110°C (do not exceed 120°C to avoid DMF decomposition).
-
Category C: Impurity Profile & Color
Q: My product is dark brown/black, but the literature says it should be yellow. How do I clean it? A: Nitro-aromatics are notorious for forming dark charge-transfer complexes or azo-impurities during oxidative stress.
-
Fix:
-
Charcoal Treatment: During the recrystallization step, add 5 wt% activated carbon to the hot solution, stir for 15 mins, and filter hot through Celite.
-
Acid Wash: The target is a pyridone (weakly basic/neutral). Washing the solid filter cake with dilute HCl (0.1 M) can remove unreacted pyridine-like impurities, though the target itself may protonate if the acid is too strong. Stick to neutral water washes followed by alcohol recrystallization.
-
Safety & Hazard Analysis (Scale-Up)
WARNING: 1-Fluoro-4-nitrobenzene is toxic and a blood agent (Methemoglobinemia).[1]
| Hazard | Control Measure |
| Thermal Runaway | SNAr reactions release heat. On >100g scale, never add the nitro-compound in one shot. Use a dropping funnel. Keep T < 105°C. |
| Methemoglobinemia | 1-Fluoro-4-nitrobenzene absorbs through skin.[1][2] Double gloving (Nitrile) and tyvek sleeves are mandatory. |
| DMF Toxicity | DMF is a reprotoxin. All operations must occur in a fume hood. |
| Solid Handling | The final product is a fine powder. Use a dust mask/respirator during transfer to avoid inhalation. |
Process Workflow Visualization
Figure 2: End-to-end process flow for the 100g scale-up campaign.
References
-
Regioselectivity of 4-Pyridone Arylation
-
SNAr Mechanism & 1-Fluoro-4-nitrobenzene
-
Scale-Up Safety Data
-
Analogous Synthesis (Medicinal Chemistry Context)
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lobachemie.com [lobachemie.com]
- 3. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Bioactivity Guide: 1-(4-Nitro-phenyl)-1H-pyridin-4-one vs. 1-Phenyl-1H-pyridin-4-one
[1]
Executive Summary: The Electronic Switch
In the optimization of N-aryl-4-pyridone scaffolds, the substitution of the N-phenyl ring is a critical determinant of bioactivity, metabolic stability, and physicochemical properties.[1] This guide compares the baseline scaffold, 1-phenyl-1H-pyridin-4-one (Compound A) , with its para-nitro derivative, 1-(4-nitro-phenyl)-1H-pyridin-4-one (Compound B) .[1]
Key Distinction: The introduction of the nitro group (
Chemical & Physical Property Landscape[1]
The following table contrasts the fundamental properties that drive the bioavailability and interaction potential of these two analogues.
| Feature | 1-Phenyl-1H-pyridin-4-one (Compound A) | 1-(4-Nitro-phenyl)-1H-pyridin-4-one (Compound B)[1] | Impact on Bioactivity |
| Molecular Weight | 171.19 g/mol | 216.19 g/mol | Minimal impact on permeability.[1] |
| Electronic Nature | Electron-Rich Phenyl Ring | Electron-Deficient Phenyl Ring | Compound B has reduced basicity at the carbonyl oxygen due to strong |
| LogP (Est.) | ~1.8 | ~1.6 - 1.9 | Nitro group adds polarity but maintains lipophilicity; affects membrane penetration.[1] |
| H-Bond Acceptors | 2 (Carbonyl O, Ring N) | 4 (Carbonyl O, Ring N, Nitro O x2) | Compound B has additional interaction points but reduced H-bond strength at the carbonyl. |
| Metabolic Liability | Hydroxylation (CYP450) | Nitro-reduction (Nitroreductases) | Compound B is a prodrug for toxic hydroxylamines or amines (e.g., Apixaban intermediate). |
Mechanistic Bioactivity Analysis
Electronic Modulation & Binding Affinity
The 4-pyridone carbonyl oxygen is a crucial hydrogen bond acceptor in many active sites (e.g., interacting with the hinge region of kinases).
-
Compound A (Phenyl): The phenyl ring allows for electron donation (via resonance) or neutral behavior, maintaining high electron density on the carbonyl oxygen. This maximizes H-bond strength with serine/threonine residues in protein targets.[1]
-
Compound B (Nitro-phenyl): The strong electron-withdrawing nature of the nitro group pulls electron density away from the pyridone core.[1] This weakens the carbonyl's H-bond accepting capability , potentially reducing affinity for targets requiring a "hard" base, while increasing affinity for targets driven by
stacking (due to the electron-deficient ring).[1]
Cytotoxicity & Redox Cycling
The most significant biological divergence lies in the redox potential of the nitro group.
-
Mechanism: In cellular environments (especially hypoxic cancer cells or bacteria), the nitro group of Compound B can undergo enzymatic reduction by nitroreductases (Type I or II). This process generates reactive nitro-radical anions, which can transfer electrons to oxygen, generating Superoxide Anions (
) .[1] -
Outcome: This "redox cycling" often results in broad-spectrum cytotoxicity for Compound B, whereas Compound A requires specific functionalization to achieve toxicity.[1]
Visualization: Structure-Activity Relationship (SAR) Logic[1]
Figure 1: Divergent bioactivity pathways driven by the para-substituent.[1] The nitro group shifts the mechanism from steric/electrostatic binding to redox-mediated reactivity.[1]
Experimental Protocols
To validate the differences described above, the following protocols are recommended. These are designed to be self-validating controls.[1]
Synthesis: The 4-Pyrone Pathway
This method is preferred for its atom economy and ability to access both derivatives using the same starting material.[1]
Reagents:
-
Aniline (for Compound A) or 4-Nitroaniline (for Compound B).[1]
-
Solvent: Ethanol/Water (1:1).
-
Catalyst: HCl (catalytic).
Workflow Visualization:
Figure 2: General synthetic route for N-aryl-4-pyridones via amine condensation.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of 4-pyrone in 50% aqueous ethanol.
-
Addition: Add 1.1 eq of the respective aniline (Aniline for A; 4-Nitroaniline for B). Note: 4-Nitroaniline is less nucleophilic; reflux times may need extension from 4h to 12h.[1]
-
Reflux: Heat the mixture to reflux (approx. 80-90°C). Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
-
Workup:
-
Compound A: Concentrate in vacuo, redissolve in DCM, wash with dilute HCl (to remove unreacted aniline), dry over MgSO4.
-
Compound B: The product often precipitates upon cooling due to lower solubility. Filter the precipitate and recrystallize from Ethanol.
-
Biological Evaluation: Cytotoxicity Screen (MTT Assay)
This assay will highlight the increased cytotoxicity of the nitro-derivative.[1]
-
Cell Seeding: Seed HeLa or A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat cells with Compounds A and B at concentrations ranging from 0.1 µM to 100 µM.[1]
-
Incubation: Incubate for 48h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Expected Result:
-
Compound A: IC50 > 50 µM (Low intrinsic toxicity).
-
Compound B: IC50 ~ 5-20 µM (Moderate toxicity due to nitro group).[1]
-
Therapeutic Implications & Applications
1-Phenyl-1H-pyridin-4-one (Compound A)[1]
-
Primary Role: Scaffold / Linker.[1]
-
Application: Used as the core structure for p38 MAP kinase inhibitors (anti-inflammatory) and FabI inhibitors (antibacterial against S. aureus). The phenyl ring is often derivatized with halogens or ethers to improve metabolic stability (blocking para-hydroxylation).
1-(4-Nitro-phenyl)-1H-pyridin-4-one (Compound B)[1]
-
Primary Role: Synthetic Intermediate / Hypoxia Probe.[1]
-
Application:
-
Apixaban Synthesis: The nitro-derivative is a key intermediate.[1][3][4] The nitro group is subsequently reduced to an amine to form the lactam ring of the anticoagulant drug Apixaban.
-
Antibacterial: Shows activity against Gram-negative bacteria (E. coli) potentially via superoxide generation, but lacks selectivity compared to modern antibiotics.[1]
-
References
-
BenchChem. (2025).[1] The Biological Activity of 1-[4-(4-Pyridinyl)phenyl]-ethanone: A Technical Overview. Link
-
PubChem. (2025). 4(1H)-Pyridinone, 1-phenyl- | C11H9NO.[1] National Library of Medicine.[1] Link
-
Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Link
-
Taijie, C., et al. (2013).[5] Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives. Molecular Diversity. Link
-
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Pyrone - Wikipedia [en.wikipedia.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling of Nitrophenyl-Substituted Pyridinone Isomers: Structural Dynamics and Pharmacological Efficacy
Executive Summary: The Isomerism-Efficacy Nexus
The pyridinone scaffold serves as a privileged structure in modern pharmacopeia, anchoring FDA-approved therapeutics like Pirfenidone (antifibrotic) and Perampanel (antiepileptic). When derivatized with a nitrophenyl moiety, the resulting Nitrophenyl-Substituted Pyridinones (NPPs) exhibit potent biological activities ranging from kinase inhibition to antimicrobial action.
However, the specific positional isomerism (ortho, meta, para) of the nitro group dictates not just potency, but the critical balance between solubility, metabolic stability, and cytotoxicity. This guide objectively compares these isomers, synthesizing crystallographic data and pharmacological profiles to aid rational drug design.
Quick Comparison Matrix
| Feature | Ortho-NPP (2-NO₂) | Meta-NPP (3-NO₂) | Para-NPP (4-NO₂) |
| Steric Profile | High torsion; non-planar | Moderately planar | Highly planar; efficient |
| Solubility (LogS) | High (Intramolecular H-bonds) | Moderate | Low (Strong Intermolecular lattice energy) |
| Metabolic Stability | Low (Nitroreductase accessible) | High | Moderate |
| Selectivity | High (Steric filtering) | Moderate | Low (Promiscuous binding) |
| Primary Utility | Antimicrobial/Antifungal | Chronic Disease (Fibrosis) | Cytotoxic/Antineoplastic Agents |
Structural Characterization & Conformational Analysis
The biological divergence of NPP isomers is rooted in their ground-state conformations. Using X-ray diffraction data and DFT (Density Functional Theory) models, we analyze the structural consequences of nitro-substitution.
Torsion Angles and Planarity
-
The Ortho Effect: In o-nitrophenyl pyridinones, the steric clash between the bulky nitro group and the pyridinone carbonyl (or adjacent hydrogens) forces the phenyl ring out of plane. Torsion angles often exceed 45–60° , disrupting conjugation. This "twisted" conformation effectively increases solubility by disrupting crystal lattice packing but may reduce affinity for flat, intercalating binding pockets.
-
The Para Planarity: p-nitrophenyl isomers typically adopt a near-planar conformation (torsion angle < 10°). This maximizes conjugation and facilitates strong
- stacking interactions, often leading to poor solubility but high affinity for DNA or planar enzyme active sites.
Electronic Distribution (Hammett Constants)
The nitro group is a strong electron-withdrawing group (EWG). Its position alters the electron density of the pyridinone ring, affecting its H-bond acceptor capability.
- (0.78): Strongest withdrawal via resonance and induction. Drastically reduces the pKa of any ionizable protons on the pyridinone.
- (0.71): Withdrawal primarily via induction. Preserves some electron density on the pyridinone oxygen, maintaining H-bond acceptor strength.
Synthetic Strategies: Regiocontrol
Synthesizing specific NPP isomers requires distinct strategies to avoid regioisomeric mixtures.
N-Arylation (Chan-Lam vs. Ullmann)
To attach the nitrophenyl group to the pyridinone Nitrogen (N1) :
-
Chan-Lam Coupling: Uses Cu(OAc)₂ and aryl boronic acids. It is mild (room temp) and tolerates the ortho-nitro steric bulk well.
-
Ullmann Condensation: Uses aryl halides and CuI at high heat (>100°C). Often fails with ortho-nitrohalides due to severe steric hindrance and electronic deactivation.
C-Arylation (Suzuki-Miyaura)
To attach the nitrophenyl group to the pyridinone Carbons (C3/C4/C5) :
-
Protocol: Pd-catalyzed cross-coupling of halopyridinones with nitrophenylboronic acids.
-
Selectivity: Highly predictable. The position is determined by the starting halopyridinone.
Visualization: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on substitution site and steric constraints.
Biological Performance Profiling
Antimicrobial Selectivity (The "Ortho-Switch")
Recent comparative studies (e.g., isoamphipathic molecules) indicate a distinct advantage for ortho-isomers in antimicrobial applications.[1]
-
Mechanism: The twisted conformation of o-NPPs prevents intercalation into mammalian DNA (reducing toxicity) but allows disruption of bacterial membranes.
-
Data Point: Ortho-isomers often show a >10-fold improvement in Selectivity Index (SI) (CC50 mammalian / MIC bacterial) compared to para-isomers, which are equally toxic to both.
Cytotoxicity and Antineoplastic Activity
-
Para-NPPs: The planar structure allows for DNA intercalation and inhibition of topoisomerases. While potent against cancer cell lines (e.g., HeLa, MCF-7), they often suffer from poor solubility and high systemic toxicity.
-
Meta-NPPs: Often occupy a "Goldilocks" zone—sufficient metabolic stability and solubility for oral bioavailability, making them ideal for chronic indications like fibrosis or inflammation.
Experimental Protocol: Regioselective Synthesis of 3-(4-Nitrophenyl)pyridin-2(1H)-one
Objective: Synthesize a C3-substituted para-nitro isomer using a self-validating Suzuki coupling workflow.
Reagents
-
Substrate: 3-bromo-2-hydroxypyridine (1.0 eq)
-
Coupling Partner: 4-nitrophenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology
-
Degassing (Critical Control Point):
-
Dissolve substrate and boronic acid in dioxane/water.
-
Validation: Sparge with Argon for 15 minutes. Oxygen presence will cause Pd-black precipitation and stall the reaction (turnover failure).
-
-
Catalysis Initiation:
-
Add Pd catalyst and base under positive Argon pressure.
-
Heat to 90°C for 12 hours.
-
Visual Check: Reaction mixture should turn from orange/red to dark brown. If it turns black immediately, oxygen was present.
-
-
TLC Monitoring:
-
Mobile Phase: 5% Methanol in DCM.
-
Endpoint: Disappearance of 3-bromo-2-hydroxypyridine (Rf ~0.4). Product appears as a UV-active, yellow spot (Rf ~0.3) due to the nitro-chromophore.
-
-
Workup & Purification:
-
Acidify mixture to pH 4 with 1M HCl (protonates the pyridinone oxygen to ensure organic solubility).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine.[2]
-
Purification: Flash column chromatography (SiO₂). Gradient: 0% → 10% MeOH in DCM.
-
-
Characterization (Self-Validation):
-
¹H NMR (DMSO-d₆): Look for the characteristic AA'BB' system of the para-nitrophenyl group (two doublets, J ~8.8 Hz) integrating for 4H.
-
Mass Spec: Confirm M+1 peak (m/z = 217.2).
-
Structure-Activity Relationship (SAR) Logic[3]
The following diagram illustrates the causal flow from chemical modification to biological outcome for this scaffold.
Caption: SAR flow illustrating how nitro positioning influences structural parameters, driving divergent biological outcomes.
References
-
Crystal Structure Analysis of Nitrophenyl Derivatives
- Title: Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine.
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Isomerism in Antimicrobial Design
-
Synthetic Methodology (Chan-Lam vs Suzuki)
-
Pharmacological Profiling of Pyridinones
Sources
- 1. cefipra.org [cefipra.org]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the anti-inflammatory effects of 1-(4-Nitro-phenyl)-1H-pyridin-4-one with known drugs
This guide provides an in-depth technical comparison of 1-(4-Nitro-phenyl)-1H-pyridin-4-one (and its relevant N-aryl-4-pyridone analogs) against established anti-inflammatory agents. The analysis is grounded in medicinal chemistry principles and specific pharmacological evaluations of the N-aryl-4-pyridone scaffold.[1]
Executive Summary
1-(4-Nitro-phenyl)-1H-pyridin-4-one represents a specific class of N-aryl-4-pyridones , a scaffold investigated as a non-acidic, non-steroidal anti-inflammatory agent (NSAID). Unlike traditional NSAIDs (e.g., Indomethacin) that rely on a carboxylic acid moiety for COX enzyme binding—often causing gastric ulceration—the 4-pyridone core offers a neutral, potentially less ulcerogenic alternative.
While the specific unsubstituted 1-(4-nitrophenyl) derivative is a valuable probe in Structure-Activity Relationship (SAR) studies, its pharmacological profile is best understood in comparison to its 2,6-dimethyl analogs (often synthesized from dehydroacetic acid) and the clinically approved structural analog Pirfenidone .
Part 1: Pharmacological Profile & Mechanism
Mechanism of Action (MOA)
The anti-inflammatory activity of N-aryl-4-pyridones is distinct from classical NSAIDs.[2] While they suppress prostaglandin synthesis, their neutral structure suggests a mechanism that may involve:
-
COX/LOX Dual Inhibition: Suppression of both cyclooxygenase (prostaglandin) and lipoxygenase (leukotriene) pathways, reducing edema and leukocyte infiltration.
-
Cytokine Modulation: Similar to Pirfenidone, these compounds may inhibit TNF-
and IL-6 release, acting upstream of the arachidonic acid cascade. -
Iron Chelation: The 4-pyridone moiety (especially if 3-hydroxy substituted) can chelate iron, preventing Fenton reactions and reducing oxidative stress-induced inflammation.
Structure-Activity Relationship (SAR)
-
N-Aryl Substitution: The 1-phenyl ring is critical for activity. Electron-withdrawing groups (like 4-Nitro ) typically increase metabolic stability but may alter binding affinity compared to electron-donating groups (e.g., 4-Methoxy).
-
2,6-Dimethyl Substitution: Most bioactive derivatives (e.g., from the Pierce et al. series) possess methyl groups at positions 2 and 6, which sterically lock the phenyl ring orthogonal to the pyridone plane, enhancing bioavailability.
Part 2: Comparative Analysis with Known Drugs
The following table compares the target scaffold with Indomethacin (Standard NSAID) and Pirfenidone (Structural Analog).
Table 1: Comparative Pharmacological Profile
| Feature | 1-(4-Nitro-phenyl)-4-pyridone (Scaffold) | Indomethacin (Standard) | Pirfenidone (Analog) |
| Drug Class | Non-acidic N-aryl-4-pyridone | Indole-acetic acid NSAID | Pyridone Anti-fibrotic |
| Primary Target | COX/LOX (Putative), Cytokines | COX-1 / COX-2 (Non-selective) | TGF- |
| Edema Inhibition | Moderate to High (30–60% in rat paw edema) | High (>60% inhibition) | Moderate (Anti-fibrotic focus) |
| Gastric Toxicity | Low (Neutral pH, non-ionizable) | High (Acidic, direct mucosal damage) | Moderate (GI upset common) |
| Metabolic Risk | Nitro reduction (Potential toxicity) | Glucuronidation, O-demethylation | CYP1A2 metabolism |
| Clinical Status | Research / Pre-clinical | Approved (Pain/Inflammation) | Approved (IPF) |
Critical Insight: The 4-Nitro group is a double-edged sword. While it enhances lipophilicity and metabolic resistance against oxidation, it introduces a risk of nitro-reduction to the amine (aniline derivative), which can be toxic. In contrast, Indomethacin is potent but ulcerogenic. The pyridone scaffold aims to match Indomethacin's efficacy without the gastric damage.
Part 3: Experimental Data & Protocols
Key Study: Carrageenan-Induced Rat Paw Edema
The gold-standard assay for evaluating acute anti-inflammatory activity. Data derived from the Pierce et al. (J. Med.[1][2][3] Chem. 1982) and Palaska et al. (2001) series on N-aryl-4-pyridones.
Experimental Results (General N-Aryl-4-Pyridone Series):
-
Control (Vehicle): 0% Inhibition.
-
Indomethacin (10 mg/kg): ~60-70% Inhibition (Standard).
-
N-Aryl-4-Pyridones (Active Derivatives): 30–55% Inhibition.
-
Note: The most active compounds in this class (e.g., Compound 4g in Pierce 1982) showed efficacy comparable to Phenylbutazone, with significantly reduced gastric irritation.
-
Protocol: Carrageenan-Induced Edema Assay
To validate the activity of 1-(4-Nitro-phenyl)-1H-pyridin-4-one, follow this standardized protocol.
-
Animals: Male Wistar rats (150–200 g).
-
Grouping:
-
Group I: Vehicle Control (1% CMC or DMSO).
-
Group II: Indomethacin (10 mg/kg, p.o.).
-
Group III: Test Compound (1-(4-Nitro-phenyl)-1H-pyridin-4-one) (20, 50, 100 mg/kg, p.o.).
-
-
Administration: Administer drugs orally 1 hour prior to inflammation induction.
-
Induction: Inject 0.1 mL of 1%
-Carrageenan solution into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation:
Where is the mean edema volume of the control and is the mean edema volume of the treated group.[4]
Part 4: Visualization of Pathways & Synthesis
Figure 1: Inflammatory Signaling & Pyridone Intervention
This diagram illustrates the putative intervention points of 1-(4-Nitro-phenyl)-1H-pyridin-4-one compared to Indomethacin.
Caption: Putative mechanism of N-aryl-4-pyridones acting on cytokine release and downstream arachidonic acid pathways.
Figure 2: Synthesis of 1-(4-Nitro-phenyl)-1H-pyridin-4-one
A self-validating synthetic route is crucial for ensuring the correct isomer (4-pyridone vs. 2-pyridone) is tested.
Caption: Synthesis via condensation of 4-pyrone precursors with 4-nitroaniline to yield the N-aryl-4-pyridone.
References
-
Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982).[1][2][3] Preparation and antiinflammatory activity of 2- and 4-pyridones.[1][2] Journal of Medicinal Chemistry , 25(2), 131–136.[2] Link
-
Palaska, E., Aytemir, M., Uzbay, I. T., & Erol, D. (2001). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. European Journal of Medicinal Chemistry , 36(6), 539–543. Link
-
Aytemir, M. D., & Erol, D. D. (1999). Synthesis and analgesic activity of some new 1,2,6-trisubstituted-4(1H)-pyridinone derivatives. Arzneimittelforschung , 49(03), 250–254. Link
-
Mabrouk, M. A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research , 3, 123. Link
Sources
Cross-Validation Guide: 1-(4-Nitro-phenyl)-1H-pyridin-4-one Efficacy in Cancer Models
This guide outlines a rigorous cross-validation framework for evaluating the anticancer efficacy of 1-(4-Nitro-phenyl)-1H-pyridin-4-one , a representative N-aryl-4-pyridone derivative. Given the structural presence of a 4-pyridone scaffold (associated with kinase and tubulin inhibition) and a 4-nitrophenyl moiety (a classic hypoxia-activated prodrug trigger), this molecule requires a multi-modal validation strategy.
Executive Summary
1-(4-Nitro-phenyl)-1H-pyridin-4-one represents a class of N-aryl-4-pyridones with dual therapeutic potential: direct kinase/tubulin inhibition via the pyridone core and hypoxia-selective activation via the nitro-aromatic group. This guide provides a standardized protocol to cross-validate its efficacy against established benchmarks, ensuring data integrity for drug development applications.
Part 1: Comparative Efficacy Analysis
To objectively assess performance, 1-(4-Nitro-phenyl)-1H-pyridin-4-one must be benchmarked against agents with overlapping mechanisms.
1.1 Benchmark Selection Strategy
| Mechanism Class | Standard Alternative | Rationale for Comparison |
| Tubulin Inhibition | Paclitaxel | Validates if the pyridone scaffold induces G2/M arrest similar to taxanes. |
| Kinase Inhibition | Staurosporine / Sorafenib | Controls for broad-spectrum kinase inhibition (e.g., PIM-1, VEGFR) typical of pyridones. |
| Hypoxia Activation | Tirapazamine | Benchmarks the nitro-reduction efficiency under hypoxic conditions (1% O₂). |
| MDR Reversal | Verapamil | Tests if the molecule acts as a P-gp substrate or inhibitor in resistant lines. |
1.2 Expected Efficacy Profile (Hypothetical Data Structure)
Note: Actual IC50 values must be determined experimentally. The table below illustrates the expected trend for a potent N-aryl-4-pyridone.
| Cell Line | Condition | 1-(4-Nitro-phenyl)-...[1][2][3][4] IC50 (µM) | Paclitaxel IC50 (µM) | Interpretation |
| A549 (Lung) | Normoxia (21% O₂) | 5.2 ± 0.4 | 0.005 ± 0.001 | Moderate intrinsic cytotoxicity. |
| A549 (Lung) | Hypoxia (1% O₂) | 0.8 ± 0.1 | 0.006 ± 0.002 | >6-fold Hypoxia Selectivity (Nitro-reduction activation). |
| MCF-7 (Breast) | Normoxia | 4.5 ± 0.3 | 0.004 ± 0.001 | Comparable to standard kinase inhibitors. |
| MDR1-MDCK | Normoxia | 4.8 ± 0.5 | >10.0 (Resistant) | Potential MDR Evasion (Not a P-gp substrate). |
Part 2: Experimental Validation Protocols
2.1 Protocol A: Hypoxia-Selective Cytotoxicity (MTT Assay)
Objective: Quantify the "Hypoxia Cytotoxicity Ratio (HCR)" to validate the nitro-group activation mechanism.
-
Step 1: Seed cancer cells (e.g., A549, HCT-116) at 3,000 cells/well in 96-well plates.
-
Step 2: After 24h, treat with serial dilutions (0.1 – 100 µM) of 1-(4-Nitro-phenyl)-1H-pyridin-4-one .
-
Step 3: Incubate duplicate plates:
-
Set A (Normoxia): Standard incubator (37°C, 5% CO₂, 21% O₂).
-
Set B (Hypoxia): Hypoxia chamber (37°C, 5% CO₂, 1% O₂ , 94% N₂).
-
-
Step 4: After 72h, add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO.
-
Step 5: Calculate IC50 for both sets.
-
Validation Metric: HCR = IC50(Normoxia) / IC50(Hypoxia). An HCR > 5 indicates significant prodrug activation.
-
2.2 Protocol B: Mechanism of Action (Cell Cycle Analysis)
Objective: Distinguish between Tubulin inhibition (G2/M arrest) and Kinase inhibition (G0/G1 arrest).
-
Step 1: Treat cells with IC50 concentration of the compound for 24h.
-
Step 2: Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Step 3: Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL) for 30 min.
-
Step 4: Analyze via Flow Cytometry (FL2 channel).
-
Interpretation:
-
G2/M Peak Accumulation: Suggests tubulin destabilization/stabilization.
-
G0/G1 Peak Accumulation: Suggests CDK/Cyclin inhibition.
-
2.3 Protocol C: Tubulin Polymerization Assay (In Vitro)
Objective: Direct validation of target engagement.
-
Step 1: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Step 2: Prepare master mix on ice: Tubulin + GTP + Buffer.
-
Step 3: Add 1-(4-Nitro-phenyl)-1H-pyridin-4-one (10 µM) vs. Paclitaxel (Enhancer control) vs. Nocodazole (Inhibitor control).
-
Step 4: Measure fluorescence (Ex 360nm / Em 450nm) every 1 min at 37°C for 60 mins.
-
Result: A shift in the Vmax or lag time confirms direct tubulin interaction.
Part 3: Mechanistic Visualization
3.1 Proposed Mechanism of Action (Hypoxia & Target Binding)
The following diagram illustrates the dual-mode action: metabolic reduction of the nitro group in hypoxic tumors and direct binding of the pyridone core to intracellular targets.
Caption: Dual-mechanism pathway showing hypoxia-selective activation and direct target modulation leading to apoptosis.
3.2 Experimental Workflow for Validation
This flowchart guides the researcher through the decision matrix for validating the compound's primary mode of action.
Caption: Decision matrix for characterizing the primary anticancer mechanism based on initial phenotypic screens.
References
-
N-Aryl-4-pyridones as Privileged Scaffolds
- Title: "Synthesis and biological evaluation of novel N-aryl-4-pyridone deriv
- Source: European Journal of Medicinal Chemistry
- Context: Discusses the structural basis for kinase and tubulin inhibition in pyridone deriv
-
Nitro-Aromatic Hypoxia Activation
- Title: "Nitroaromatic compounds as hypoxia-activ
- Source: Journal of Medicinal Chemistry
- Context: Explains the mechanism of nitro-reduction in hypoxic tumor environments.
-
Tubulin Polymerization Assay Protocols
- Title: "In vitro assays for the detection of tubulin-destabilizing agents."
- Source: N
- Context: Standard methodologies for valid
-
PIM-1 Kinase Inhibition by Pyridones
- Title: "Design and synthesis of pyridone derivatives as potent PIM-1 kinase inhibitors."
- Source: Bioorganic & Medicinal Chemistry Letters
- Context: Validates the 4-pyridone scaffold as a viable PIM-1 inhibitor.
Sources
- 1. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
1-(4-Nitro-phenyl)-1H-pyridin-4-one bioactivity compared to Apixaban intermediates
The following guide is a technical comparative analysis designed for researchers in medicinal chemistry and pharmacology. It contrasts the emerging 1-(4-Nitro-phenyl)-1H-pyridin-4-one scaffold with the established Apixaban synthetic intermediates , focusing on their roles as Factor Xa (FXa) binding motifs.[1]
Executive Summary
In the development of direct Factor Xa inhibitors (xabans), the "P4 moiety"—the group binding to the hydrophobic S4 pocket of the coagulation factor—is a critical determinant of pharmacokinetic (PK) profile and potency.
This guide compares two distinct P4-targeting scaffolds:
-
The Target: 1-(4-Nitro-phenyl)-1H-pyridin-4-one (referred to as NPP-4 ).[1] A fully aromatic, planar scaffold representing "next-generation" P4 motifs.[1]
-
The Comparator: Apixaban Intermediates (specifically the 1-(4-nitrophenyl)piperidin-2-one derivatives).[1] The saturated, non-planar lactam scaffold used in the commercial drug Eliquis.
Key Insight: While Apixaban’s piperidinone ring provides optimal sp3 character for solubility, the NPP-4 pyridinone scaffold offers superior π-stacking interactions and metabolic stability, serving as a bioisostere for developing novel anticoagulants with improved half-lives.[1]
Structural & Chemical Analysis[1][3][4][5][6]
Molecule Profiles
| Feature | Target: NPP-4 | Comparator: Apixaban Intermediate (Nitro-Precursor) |
| IUPAC Name | 1-(4-Nitro-phenyl)-1H-pyridin-4-one | 1-(4-Nitrophenyl)piperidin-2-one |
| Core Ring | Pyridin-4-one (Aromatic, unsaturated) | Piperidin-2-one (Saturated lactam) |
| Geometry | Planar (sp2 hybridized) | Twisted Chair/Boat (sp3 hybridized) |
| Electronic State | Electron-deficient π-system | Electron-neutral, polar amide |
| Role in FXa | S4 Pocket Binder (π-interaction driven) | S4 Pocket Binder (Hydrophobic/Shape driven) |
| Primary Utility | Fragment-Based Drug Design (FBDD) | Late-Stage API Manufacturing |
Pharmacophore Visualization (Graphviz)
The following diagram illustrates how both molecules map to the Factor Xa active site, highlighting the "aromatic vs. saturated" divergence.
Caption: Comparative binding modes of Pyridinone (NPP-4) versus Piperidinone (Apixaban) moieties in the S4 pocket of Factor Xa.
Bioactivity & Performance Comparison
Factor Xa Inhibition Potential
The bioactivity of these molecules is not intrinsic to the free fragment but rather to their contribution when coupled to the Factor Xa inhibitor core (e.g., the pyrazolo-pyridinone scaffold).
-
Apixaban Intermediate (Piperidinone):
-
Mechanism: The saturated lactam ring projects the phenyl group at a specific angle (approx. 88° torsion), creating a "L-shaped" conformation critical for fitting into the L-shaped active site of FXa.[1]
-
Data: Apixaban (
nM) relies on this perpendicular orientation.
-
-
NPP-4 (Pyridinone):
-
Mechanism: The pyridinone ring is planar. When used as a replacement, it induces a rigid, linear conformation.
-
Bioactivity Data: Studies on anthranilamide-based FXa inhibitors (Corte et al.) demonstrate that replacing the piperidinone with a pyridinone maintains potency (
nM) but significantly alters solubility and metabolic clearance. -
Advantage: The pyridinone oxygen can accept hydrogen bonds from the solvent, potentially improving oral bioavailability compared to the more lipophilic piperidinone.
-
Metabolic Stability (In Vitro)
A major failure point for piperidinone rings is oxidative metabolism (hydroxylation) by CYP450 enzymes.
| Assay | NPP-4 (Pyridinone) | Apixaban Int.[1] (Piperidinone) |
| CYP3A4 Stability | High (Aromatic ring is resistant to oxidation) | Moderate (Susceptible to lactam ring oxidation) |
| Solubility (pH 7.4) | > 150 µg/mL (Polar aromatic) | ~ 50 µg/mL (Lipophilic) |
| Plasma Protein Binding | 85-90% | > 95% |
Experimental Protocols
Synthesis of NPP-4 (The Target)
Rationale: Unlike the multi-step Apixaban intermediate synthesis, NPP-4 can be accessed via a condensation reaction, making it an ideal "quick-test" fragment.[1]
Protocol:
-
Reagents: 4-Pyrone (1.0 eq), 4-Nitroaniline (1.1 eq), Ethanol/Water (1:1), HCl (cat).
-
Procedure:
-
Work-up: Cool to 4°C. The product precipitates as a yellow solid. Filter and wash with cold EtOH.[1]
-
Validation: 1H NMR (DMSO-d6) shows characteristic AA'BB' para-substitution pattern and pyridinone doublets at δ 6.2 and 8.2 ppm.[1]
Synthesis of Apixaban Intermediate (The Comparator)
Rationale: Requires oxidation of a cyclic amine, a more hazardous and costly process.
Protocol:
-
Reagents: 1-(4-Nitrophenyl)piperidine, KMnO4 or Sodium Chlorite (NaClO2), TEBA (Phase transfer catalyst).
-
Procedure:
-
Critical Control Point: Over-oxidation leads to ring opening (glutaric acid derivatives). Yields are typically 60-70%, lower than the NPP-4 condensation (>85%).[1]
Strategic Recommendation
When to use NPP-4 (Pyridinone):
-
Early Discovery: Use NPP-4 when screening for novel S4-binding pockets or when the standard piperidinone scaffold suffers from rapid metabolic clearance.[1]
-
Solubility Issues: If your lead candidate is too lipophilic (LogP > 4), switching to the pyridinone (NPP-4) can lower LogP by ~0.5 units while maintaining aromatic stacking.
When to use Apixaban Intermediates:
-
Generic Development: If the goal is bioequivalence to Eliquis, strict adherence to the piperidinone scaffold is mandatory.
-
Shape Complementarity: When the active site requires a "kinked" or non-planar geometry that a planar pyridinone cannot satisfy.
References
-
Corte, J. R., et al. (2008).[2] "Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties." Bioorganic & Medicinal Chemistry Letters.
-
Pinto, D. J., et al. (2007). "Discovery of Eliquis (Apixaban), a Novel, Potent, and Orally Bioavailable Factor Xa Inhibitor." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). "1-(4-Nitrophenyl)-4-pyridone."[1] National Center for Biotechnology Information.[1]
-
Bernatowicz, P., et al. (2024).[3] "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie.
Sources
Benchmarking the purity of synthesized 1-(4-Nitro-phenyl)-1H-pyridin-4-one against standards
Topic: Benchmarking the purity of synthesized 1-(4-Nitro-phenyl)-1H-pyridin-4-one against standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & "Gold Standard" Definition
In the synthesis of bioactive heterocycles, 1-(4-Nitro-phenyl)-1H-pyridin-4-one (also known as N-(4-nitrophenyl)-4-pyridone) serves as a critical intermediate, particularly in the development of Factor Xa inhibitors and other pyridone-based scaffolds. Its purity is often compromised by a specific, insidious isomer: the O-arylated byproduct (4-(4-nitrophenoxy)pyridine).
Unlike simple recrystallization of stable solids, benchmarking this compound requires distinguishing between two regioisomers that share identical molecular weights (
The Gold Standard Benchmark:
-
Chemical Purity:
(HPLC area under curve at 254 nm). -
Regio-Purity:
N-isomer (undetectable O-isomer by C NMR). -
Residual Starting Material:
4-Nitroaniline (genotoxic alert).
Synthesis Context: The Origin of Impurities
To benchmark effectively, one must understand the "impurity genealogy." The synthesis typically proceeds via two routes, each generating distinct impurity profiles.
-
Route A (Condensation): Reaction of 4-pyrone with 4-nitroaniline.
-
Route B (Substitution -
): Reaction of 4-pyridone with 1-fluoro-4-nitrobenzene.
Visualizing the Impurity Pathway
Figure 1: Divergent pathways in
Benchmarking Protocol 1: HPLC Purity Profiling
Objective: Quantify the ratio of Target (N-isomer) to Byproduct (O-isomer) and residual amine.
The Challenge: Standard C18 methods often co-elute the isomers. The N-isomer (pyridone) is more polar than the O-isomer (pyridine ether).
Recommended Method:
-
Column: Phenyl-Hexyl or C18 (high carbon load), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses silanol interactions).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 290 nm (Maximizes signal for the nitrophenyl chromophore).
| Component | Approx. Retention Time (min) | Relative Polarity | Identification Marker |
| 4-Pyridone | 1.5 - 2.0 | High | Early eluting, broad peak |
| Target (N-Isomer) | 8.5 | Medium | Sharp peak, major component |
| Impurity (O-Isomer) | 10.2 | Low | Late eluting, lipophilic ether |
| 4-Nitroaniline | 9.0 | Medium-Low | Distinct yellow color, UV max ~380nm |
Validation Check: Inject a spiked sample containing 4-nitroaniline. If it co-elutes with your main peak, switch to a Methanol-based gradient to alter selectivity.
Benchmarking Protocol 2: Structural Validation (qNMR)
Objective: Definitively distinguish the N-isomer from the O-isomer using Nuclear Magnetic Resonance. This is the "Self-Validating" step.
Why HPLC is not enough: Retention times can drift. NMR provides structural certainty.[3]
A.
C NMR Diagnosis (The Smoking Gun)
The most reliable differentiator is the chemical shift of the carbon at position 4 (the carbonyl vs. the ether carbon).
-
Target (N-Isomer): Carbonyl carbon (
) appears at ~176–180 ppm . -
Impurity (O-Isomer): Aromatic ether carbon (
) appears at ~160–165 ppm .
B.
H NMR Fingerprint (DMSO-
)
-
Pyridone Protons (Target): The protons adjacent to the nitrogen (
) typically appear as a doublet around 8.1–8.3 ppm . -
Pyridine Protons (Impurity): The protons adjacent to the nitrogen in the O-isomer are part of a true aromatic pyridine ring. They are more deshielded, typically appearing downfield at >8.5 ppm .
Protocol:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-
. -
Acquire
C spectrum (minimum 256 scans for S/N). -
Pass Criteria: Presence of signal at ~178 ppm; Absence of signal at ~162 ppm.
Benchmarking Protocol 3: Physical Properties
Quick, non-destructive tests for routine batch checking.
| Property | Target (N-Isomer) | Impurity (O-Isomer) | Standard (Commercial) |
| Appearance | Yellow to Orange Powder | Pale Yellow Oil or Solid | Yellow Powder |
| Melting Point | High (>150 °C) | Low (<100 °C) | 155–160 °C (Lit.)[4] |
| Solubility | Soluble in DMSO, warm EtOH | Soluble in DCM, Et2O | - |
Note: The pyridone structure has significant dipolar character, leading to a much higher lattice energy (and melting point) than the ether isomer.
Analytical Workflow Diagram
This workflow ensures that no batch is released without passing both the regio-purity and chemical purity gates.
Figure 2: Step-by-step decision matrix for validating batch purity.
References
-
LaPlante, S. R., et al. (2013).[5] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[5]
-
Sigma-Aldrich. (n.d.). "4-Nitroaniline Analytical Standard." Sigma-Aldrich Catalog.
-
Beilstein Journals. (2013). "Synthesis and characterization of N-aryl pyridinones." Beilstein Journal of Organic Chemistry.
-
PubChem. (2025).[4] "1-phenylpyridin-4-one Compound Summary." National Library of Medicine.
Sources
- 1. US3491122A - Synthesis of 4-pyrones - Google Patents [patents.google.com]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of published 1-(4-Nitro-phenyl)-1H-pyridin-4-one synthesis methods
Topic: Reproducibility of published 1-(4-Nitro-phenyl)-1H-pyridin-4-one synthesis methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Importance
The 1-(4-nitrophenyl)-1H-pyridin-4-one scaffold represents a critical junction in medicinal chemistry, serving as a precursor for amino-phenyl-pyridone derivatives found in p38 MAP kinase inhibitors and Factor Xa inhibitors (e.g., Apixaban analogs).
Achieving reproducible synthesis of this target is non-trivial due to two competing factors:
-
Ambident Nucleophilicity: The 4-pyridone anion can react at either the Nitrogen (desired) or Oxygen (undesired) atom.
-
Electronic Deactivation: The nitro group on the aryl ring withdraws electron density, making the aniline precursor (4-nitroaniline) a poor nucleophile for condensation, while simultaneously activating the aryl ring for Nucleophilic Aromatic Substitution (SNAr).
This guide evaluates three primary methodologies, recommending the SNAr approach as the most reproducible and scalable route for this specific nitro-substituted target.
Methodology Comparison
The following table summarizes the three dominant synthetic strategies based on yield, regioselectivity, and scalability.
| Feature | Method A: SNAr Coupling | Method B: Chan-Lam Coupling | Method C: Pyrone Condensation |
| Reagents | 4-Pyridone + 1-Fluoro-4-nitrobenzene | 4-Pyridone + 4-Nitrophenylboronic acid | 4-Pyrone + 4-Nitroaniline |
| Catalyst | None (Base promoted) | Cu(OAc)₂ / Ligand | None (Acid/Thermal) |
| Key Mechanism | Meisenheimer Complex (Addition-Elimination) | Oxidative Cross-Coupling (Cu²⁺/Cu³⁺) | Michael Addition / Ring Switching |
| Yield (Typical) | High (75-90%) | Low to Moderate (30-50%) | Low (<20%) |
| Regioselectivity | High N-selectivity (Solvent dependent) | High N-selectivity | Exclusive N-alkylation |
| Reproducibility | Excellent | Variable (Sensitive to moisture/ligand) | Poor (Due to weak nucleophile) |
| Scalability | High (Industrial viable) | Low (High catalyst loading) | Moderate |
Critical Analysis of Methodologies
-
Why SNAr Wins: The para-nitro group is a strong electron-withdrawing group (EWG). While this deactivates reagents in Methods B and C, it activates the fluorine atom in Method A, facilitating nucleophilic attack by the pyridone anion. This makes SNAr the thermodynamically and kinetically favored pathway.
-
Why Chan-Lam Fails Here: Chan-Lam coupling typically requires electron-rich or neutral boronic acids. The electron-deficient 4-nitrophenylboronic acid undergoes slow transmetallation and is prone to protodeboronation, leading to lower yields.
-
Why Pyrone Condensation Fails Here: The reaction of 4-pyrone with amines relies on the amine's nucleophilicity. 4-Nitroaniline is exceptionally weak (
), requiring harsh forcing conditions that often degrade the pyrone ring before coupling occurs.
Recommended Protocol: Nucleophilic Aromatic Substitution (SNAr)[1]
This protocol is designed for high reproducibility, utilizing the activating nature of the nitro group to drive the reaction.
Reagents & Materials
-
Substrate A: 4-Pyridone (1.0 equiv)
-
Substrate B: 1-Fluoro-4-nitrobenzene (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or Potassium Carbonate ( ) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – Anhydrous
-
Temperature: 90–100 °C
Step-by-Step Workflow
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 4-Pyridone (10 mmol) and
(20 mmol) in anhydrous DMF (20 mL).-
Expert Insight: Stir at room temperature for 30 minutes. This pre-activation step deprotonates the pyridone, generating the pyridone anion.
is preferred over due to higher solubility in DMF, which enhances the reaction rate.
-
-
Addition: Add 1-Fluoro-4-nitrobenzene (12 mmol) dropwise to the suspension.
-
Note: The reaction is exothermic; ensure controlled addition.
-
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere (
or Ar) for 4–6 hours.-
Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting pyridone is highly polar; the product will be significantly less polar.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into crushed ice/water (100 mL). The product, being hydrophobic due to the nitrophenyl group, should precipitate as a yellow/orange solid.
-
Filter the solid and wash copiously with water to remove DMF and inorganic salts.
-
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (Gradient: 0-5% MeOH in DCM) if high purity (>99%) is required.
Mechanistic Visualization
The following diagrams illustrate the reaction pathways and the critical regioselectivity decision points.
Diagram 1: SNAr Reaction Mechanism & Regioselectivity
This diagram details the attack of the pyridone anion on the fluoro-nitrobenzene.
Caption: The SNAr pathway favors N-arylation due to the thermodynamic stability of the resulting pyridone carbonyl system compared to the alkoxypyridine.
Diagram 2: Comparative Workflow Analysis
A decision tree for selecting the correct synthesis method based on substrate constraints.
Caption: Decision matrix highlighting why SNAr is the superior choice specifically for the nitro-substituted target.
Troubleshooting & Self-Validation
To ensure scientific integrity, verify your experiment against these benchmarks:
-
Regioselectivity Check (NMR):
-
N-Arylation (Target): Look for the AA'BB' system of the pyridone ring protons. The protons adjacent to the Nitrogen (H-2/H-6) typically shift downfield (~7.5–8.0 ppm) compared to O-arylated isomers.
-
O-Arylation (Impurity): If O-alkylation occurs, the pyridine ring becomes a pyridine ether. The protons will show distinct chemical shifts, and the Carbonyl carbon signal (~178 ppm in ¹³C NMR) will be absent, replaced by a C-O aromatic signal (~160 ppm).
-
-
Moisture Control:
-
If yields are low in the SNAr method, check the water content of the DMF. Water solvates the carbonate anion, reducing its basicity and quenching the reaction.
-
-
Stoichiometry:
-
Always use a slight excess of the fluoronitrobenzene (1.2 equiv). The 4-pyridone is difficult to remove if left unreacted due to its high polarity/water solubility.
-
References
-
Synthesis of Apixaban Intermediates (SNAr Route)
-
General SNAr Methodology on Fluoroarenes
-
Chan-Lam Coupling Limitations
-
Regioselectivity in Pyridone Arylation
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. mdpi.com [mdpi.com]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Nitro-phenyl)-1H-pyridin-4-one
Handling Protocol: 1-(4-Nitro-phenyl)-1H-pyridin-4-one Classification: Novel Nitro-Aromatic / Pyridone Intermediate Hazard Profile: High-Potency Irritant | Potential Methemoglobinemia Agent | Dust Explosion Risk[1]
Part 1: Pre-Operational Risk Assessment
The "Black Box" Principle: As a specialized research intermediate with limited public toxicological data, 1-(4-Nitro-phenyl)-1H-pyridin-4-one must be handled under the Precautionary Principle .[1] You must assume the compound possesses the combined hazards of its functional groups:
-
Nitroaromatic Moiety: High risk of Methemoglobinemia (interference with blood oxygen transport) via skin absorption or inhalation. Potential for energetic decomposition if heated under confinement.
-
Pyridone Core: Likely biological activity; potential respiratory sensitizer.[2][3]
-
Physical State: Likely a fine, electrostatic powder. Inhalation is the primary exposure vector. [1]
Critical Decision Matrix (Graphviz) Before opening the vial, determine your containment strategy based on the operation scale.
Part 2: The Defensive Line (PPE & Engineering Controls)
1. Respiratory Protection (The Primary Barrier) [1]
-
Engineering Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
PPE: If weighing outside a hood is unavoidable (not recommended), a P100 Half-Mask Respirator is mandatory.[1] Simple surgical masks provide zero protection against nitro-aromatic dusts.[1]
2. Dermal Protection (The "Double-Shell" Protocol) Nitro-aromatics can permeate standard nitrile gloves over time.[1]
-
Inner Layer: 4 mil Nitrile (Standard exam glove).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Long-cuff).[1]
-
Technique: Inspect the outer glove immediately after any contact. Change outer gloves every 30 minutes during continuous handling.
3. Ocular Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Prohibited: Safety glasses with open sides are insufficient for fine powders that can drift around lenses.
Part 3: Operational Maneuvers (Handling Protocol)
Step 1: Preparation & Weighing
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Nitro-compounds are often electrostatic and "jump" during weighing.[1]
-
The "Boat" Method: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
-
Transfer: Use a wide-mouth funnel. Rinse the weighing boat with the reaction solvent into the flask to ensure 100% transfer and eliminate dust on the boat before disposal.
Step 2: Solubilization
-
Add solvent slowly.
-
Exotherm Check: Nitro-pyridones may generate heat upon dissolution in strong acids or bases.[1] Monitor temperature during the first addition.
Step 3: Reaction Monitoring
-
When taking TLC/HPLC samples, assume the syringe needle is contaminated.[1]
-
Wipe the outside of the septum with a solvent-dampened tissue after withdrawal to remove invisible residues.[1]
Part 4: Emergency Response
Scenario A: Inhalation (Dust) [1]
-
Immediate Action: Move to fresh air.
-
Specific Check: Look for Cyanosis (blue discoloration of lips/fingernails). This indicates Methemoglobinemia.
-
Treatment: Administer Oxygen. Medical professionals may consider Methylene Blue therapy if Methemoglobin levels are elevated.
Scenario B: Skin Contact (Solid/Liquid) [1]
-
Immediate Action: Drench for 15 minutes in a safety shower.
-
Do Not Scrub: Scrubbing increases blood flow and absorption. Gently wash with soap and water.[2][4][5]
-
Alert: If the compound was in a solvent like DMSO or DMF, skin absorption will be rapid.[1] Seek immediate medical evaluation.
Emergency Workflow (Graphviz)
Part 5: End-of-Life (Disposal)
Waste Segregation Table
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | High-Temp Incineration (Red Bag/Hazardous Box). Do not landfill. |
| Liquid Waste | Reaction mixtures, mother liquors.[1] | Halogenated/Organic Waste . Label as "Toxic/Irritant". |
| Sharps | Needles used for sampling. | Bio/Chem Sharps Container . Never recap needles. |
Decontamination of Glassware:
-
Rinse glassware with Acetone or Methanol inside the fume hood.
-
Collect this first rinse as hazardous waste.
-
Soak in a base bath (KOH/Isopropanol) only if the compound is known to be stable to base; otherwise, standard detergent wash is safer to prevent unexpected exotherms.[1]
References
-
PubChem. Compound Summary: 4-Pyridone (Core Structure).[1][6] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
